Rhein-13C6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i1+1,2+1,3+1,7+1,9+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDLCPWAQCPTKC-UVUZSWIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)[13C]3=[13C](C2=O)[13C](=[13CH][13CH]=[13CH]3)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858373 | |
| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330166-42-1 | |
| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rhein-13C6: A Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical guide provides an in-depth overview of Rhein-13C6, a stable isotope-labeled derivative of the natural compound Rhein. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, and by extension through its parent compound, its biological activities, relevant experimental protocols, and associated signaling pathways.
Core Compound Data
This compound is a labeled version of Rhein, an anthraquinone derivative found in several medicinal plants. The incorporation of six carbon-13 isotopes makes it a valuable internal standard for the quantification of Rhein in various biological matrices by mass spectrometry.
| Property | Value |
| Chemical Name | 4,5-dihydroxy-9,10-dioxo-anthracene-2-carboxylic acid-13C6 |
| CAS Number | 1330166-42-1[1][2][3][4][5][6] |
| Molecular Formula | C₉¹³C₆H₈O₆[4] |
| Molecular Weight | Approximately 290.18 g/mol [3][5] |
Biological Activity of Rhein (Parent Compound)
As this compound is chemically identical to Rhein, its biological activity is inferred from studies on the unlabeled compound. Rhein exhibits a wide range of pharmacological effects, with its anti-cancer and anti-inflammatory properties being of significant interest.
Anti-Cancer Activity
Rhein has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, including renal cell carcinoma (RCC)[3]. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
Anti-Inflammatory Activity
Rhein demonstrates potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways, most notably the NF-κB pathway[1][2].
Key Signaling Pathways Modulated by Rhein
Rhein's therapeutic potential stems from its ability to interact with and modulate multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer and anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of Rhein's biological activities.
Cell Proliferation (CCK-8) Assay
This protocol is used to assess the effect of Rhein on the proliferation of renal cell carcinoma cell lines (A489, 786-O, and ACHN).
Materials:
-
96-well plates
-
Renal cell carcinoma cell lines (A489, 786-O, ACHN)
-
Complete culture medium
-
Rhein stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of Rhein (e.g., 0, 10, 20, 40, 80 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[3][4][6][7][8]
Transwell Migration and Invasion Assay
This assay evaluates the effect of Rhein on the migratory and invasive potential of cancer cells.
Materials:
-
24-well Transwell plates (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Rhein stock solution
-
Crystal violet stain
-
Cotton swabs
Procedure for Migration Assay:
-
Seed 8 x 10⁴ cells in 100 µL of serum-free medium with the desired concentrations of Rhein in the upper chamber of the Transwell plate.
-
Fill the lower chamber with 600 µL of complete medium containing 10% FBS.
-
Incubate for 48 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with 0.05% crystal violet.
-
Count the number of migrated cells under a microscope.[9]
Procedure for Invasion Assay:
-
Pre-coat the upper chamber with Matrigel.
-
Follow steps 1-7 of the migration assay protocol.[9]
Western Blot Analysis
This protocol details the detection of protein expression levels of MMP9 and CCND1 in RCC cells following Rhein treatment.
Materials:
-
RCC cells
-
Rhein stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-MMP9, anti-CCND1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat RCC cells with various concentrations of Rhein for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of Rhein's anti-tumor efficacy in a renal cell carcinoma xenograft model.
Materials:
-
BALB/c nude mice
-
786-O RCC cells
-
Phosphate-buffered saline (PBS)
-
Rhein
-
Vernier calipers
-
Scales
Procedure:
-
Subcutaneously inject 5 x 10⁶ 786-O cells into the flank of each mouse.
-
After 7 days, when tumors are palpable, randomly divide the mice into three groups: control (PBS), low-dose Rhein (75 mg/kg), and high-dose Rhein (150 mg/kg).
-
Administer the respective treatments via intraperitoneal injection every 2 days.
-
Measure the tumor volume weekly using the formula: V = (Length × Width²) × π/6.
-
After 8 weeks, euthanize the mice and weigh the excised tumors.[1]
Immunohistochemistry (IHC) for PCNA
This protocol is for the detection of the proliferation marker PCNA in tumor tissues from the xenograft model.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide
-
Blocking solution (e.g., 5% BSA or normal goat serum)
-
Primary antibody (anti-PCNA, clone PC10)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB chromogen
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary anti-PCNA antibody (e.g., 1:100 dilution) overnight at 4°C.[10]
-
Wash and incubate with the secondary antibody.
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides for microscopic examination.[10][11][12]
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any particular use. All experiments should be conducted in accordance with established laboratory safety protocols and ethical guidelines.
References
- 1. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 6. bosterbio.com [bosterbio.com]
- 7. ptglab.com [ptglab.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical detection of proliferating cell nuclear antigen in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. biocare.net [biocare.net]
An In-depth Technical Guide to Rhein-13C6: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein-13C6 is a stable isotope-labeled derivative of Rhein, an anthraquinone compound naturally found in medicinal plants such as rhubarb (Rheum spp.) and Senna leaves.[1][2] Chemically known as 4,5-dihydroxyanthraquinone-2-carboxylic acid, Rhein has been investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, hepatoprotective, and nephroprotective effects.[3][4]
The incorporation of six carbon-13 (¹³C) isotopes into the Rhein structure creates this compound.[5] This isotopic labeling does not alter the compound's intrinsic chemical structure or biological activity but provides a crucial analytical advantage.[5] The increased mass allows for its precise differentiation from the naturally occurring (¹²C) Rhein, making it an invaluable tool for quantitative analysis and metabolic studies. This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies and as a tracer to elucidate the metabolic fate of Rhein in biological systems.[5][6]
Physical and Chemical Properties
This compound is a yellow crystalline solid.[1][5] Its fundamental properties are summarized below, with comparative data for its unlabeled counterpart, Rhein.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1330166-42-1 | [1][7] |
| Appearance | Yellow Crystalline Solid | [1][5] |
| Purity | ≥95% | [8][9] |
| Storage | 2-8°C Refrigerator or -20°C | [1][9] |
| Origin | Synthetic | [8] |
Table 2: Molecular and Spectroscopic Properties of Rhein vs. This compound
| Property | Rhein | This compound | Source(s) |
| Molecular Formula | C₁₅H₈O₆ | C₉¹³C₆H₈O₆ | [1][9] |
| Molecular Weight | 284.22 g/mol | 290.18 g/mol | [1][5] |
| Monoisotopic Mass | 284.032 g/mol | 290.052 g/mol | [6][7] |
| UV/Vis. λmax | 231, 258, 431 nm | Not specified, expected to be similar | [9] |
Table 3: Solubility Data
| Solvent | Solubility | Notes | Source(s) |
| DMSO | Soluble (approx. 15 mg/ml for Rhein) | This compound is readily soluble in DMSO. | [8][9] |
| Water | Limited solubility | Unlabeled Rhein is sparingly soluble in aqueous buffers. | [5][9] |
| Ethanol | Good solubility | [5] | |
| DMSO:PBS (pH 7.2) 1:1 | Approx. 0.5 mg/ml (for Rhein) | For aqueous solutions, dissolve in DMSO first. | [9] |
Experimental Protocols
Synthesis and Purification
The synthesis of this compound is a multi-step process designed to precisely incorporate ¹³C atoms into the anthraquinone core.
Methodology:
-
Precursor Selection: The synthesis typically starts with ¹³C-enriched precursors, such as ¹³C-labeled phthalic anhydride or naphthoquinone derivatives. This ensures the labels are integrated during the formation of the core molecular skeleton.[6]
-
Chemical Synthesis: A common route involves the oxidation of a chrysazin (dianthrone) precursor's methyl group to a carboxylic acid using various oxidizing agents. The ¹³C labeling is achieved by using specific reagents that facilitate substitution at designated positions on the anthraquinone structure.[5]
-
Semi-Synthetic Approach: An alternative, though less common, method starts with naturally derived Rhein. This process might involve bromination at specific positions, followed by a palladium-catalyzed cross-coupling reaction with ¹³C-enriched carbon nucleophiles. A subsequent acid-catalyzed rearrangement restores the anthraquinone structure with the isotopic labels incorporated.[6]
-
Purification: Following synthesis, the crude product is purified. This typically involves column chromatography to isolate the desired compound from intermediates and byproducts, followed by recrystallization to achieve high chemical and isotopic purity.[6]
Caption: Workflow for the synthesis and purification of this compound.
Analytical Validation
Advanced analytical techniques are crucial to confirm the structural integrity, isotopic enrichment, and chemical purity of the final product.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification steps and to assess the chemical purity of the synthesized this compound.[5][6]
-
Mass Spectrometry (MS): LC-MS/MS is the primary technique for validating isotopic incorporation. It confirms the expected molecular weight shift (an increase of ~6 Da compared to unlabeled Rhein). In biological studies, LC-MS/MS with Multiple Reaction Monitoring (MRM) is used to quantify this compound and its metabolites in complex matrices like plasma.[6][10]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides direct evidence of the positions of the isotopic labels. Since the ¹³C isotope is NMR-active (unlike ¹²C), the spectrum of this compound will show significantly enhanced signals at the chemical shifts corresponding to the labeled carbon atoms, confirming successful and specific incorporation.[6]
Caption: Key analytical methods for the validation of this compound.
Biological Activity and Mechanisms of Action
This compound shares the biological activities of its unlabeled counterpart. The isotopic label serves as a tracer to study these effects with high precision. Rhein's mechanisms are pleiotropic, impacting multiple signaling pathways.
-
Anti-inflammatory Activity: Rhein exhibits significant anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] This pathway is a central regulator of inflammatory responses.
-
Anticancer Activity: Rhein has demonstrated anticancer properties in various cancer cell lines.[11] Its mechanisms include:
-
Cell Cycle Arrest: It can induce cell cycle arrest at the S phase or G0/G1 phase by modulating the expression of proteins like p53, p21, cyclin A, and CDK-2.[11]
-
Apoptosis Induction: Rhein promotes programmed cell death (apoptosis) by increasing the expression of caspases (caspase-3, -8, -9) and regulating the Bcl-2 family of proteins.[4][11]
-
Inhibition of Angiogenesis: In hypoxic tumor environments, Rhein can reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key mediators of new blood vessel formation.[11]
-
Inhibition of Invasion: It can suppress cancer cell migration and invasion by downregulating the activity of matrix metalloproteinase-9 (MMP-9).[11]
-
-
Hepatoprotective and Nephroprotective Effects: Studies have shown that Rhein can protect the liver and kidneys from injury and fibrosis.[3] It can inhibit the high expression of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in the fibrotic process.[4]
Caption: Simplified signaling pathways modulated by Rhein.
Applications in Research
The primary utility of this compound lies in its application as an analytical tool in pharmacological and metabolic research.
-
Pharmacokinetic (PK) Studies: this compound is an ideal internal standard for LC-MS/MS-based quantification of unlabeled Rhein in biological samples (e.g., plasma, tissue). Its use corrects for variations in sample preparation and instrument response, ensuring highly accurate and precise measurements of drug concentration over time.[6][10]
-
Metabolic Pathway Mapping: When administered in vivo or in vitro, this compound acts as a tracer. Researchers can track the M+6 mass shift in its metabolites, such as rhein glucuronide-13C6, using LC-MS. This allows for the unambiguous identification and quantification of metabolic products, helping to map out how the drug is absorbed, distributed, metabolized, and excreted (ADME).[5][6]
-
Drug Interaction Studies: By accurately tracking Rhein's metabolic fate, this compound helps in studying its interactions with drug-metabolizing enzymes and transport proteins. This is crucial for predicting and understanding potential drug-drug interactions.[5]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1330166-42-1 [chemicalbook.com]
- 3. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1440864) | 1330166-42-1 [evitachem.com]
- 6. This compound | 1330166-42-1 | Benchchem [benchchem.com]
- 7. This compound | C15H8O6 | CID 71752058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Pharmacokinetics and Metabolism of Rhein: A Technical Guide for Researchers
An in-depth exploration of the absorption, distribution, metabolism, excretion (ADME), and metabolic pathways of Rhein, a promising natural compound with diverse pharmacological activities. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of Rhein's journey through the body, its metabolic fate, and the experimental methodologies used to elucidate these processes.
Introduction to Rhein
Rhein is a lipophilic anthraquinone, a bioactive compound naturally occurring in several medicinal plants, most notably in the rhizome of Rhubarb (Rheum spp.). It is also the primary active metabolite of the anti-inflammatory drug diacerein. Rhein has garnered significant scientific interest due to its broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, anti-fibrotic, and nephroprotective properties. However, its clinical utility is often hampered by its poor water solubility and low oral bioavailability. A thorough understanding of its pharmacokinetics and metabolism is therefore crucial for optimizing its therapeutic potential and for the development of novel drug delivery systems and structural analogs.
Pharmacokinetics of Rhein
The pharmacokinetic profile of Rhein has been investigated in various preclinical and clinical studies. The compound's absorption, distribution, metabolism, and excretion are influenced by factors such as the route of administration, the species being studied, and the presence of other compounds.
Absorption
Following oral administration, Rhein is primarily absorbed in the intestine. However, its absorption is generally poor and variable. Studies suggest that both passive diffusion and carrier-mediated transport are involved in its intestinal uptake.
Distribution
Once absorbed, Rhein is distributed to various tissues. Due to its lipophilic nature, it can penetrate cell membranes and accumulate in different organs.
Metabolism
Rhein undergoes extensive metabolism in the body, primarily in the liver and intestines. The major metabolic pathways are Phase II conjugation reactions, including glucuronidation and sulfation. In humans, a significant metabolic route is the formation of a chemically reactive acyl glucuronide, which may have implications for the compound's toxicity. There are notable species differences in Rhein's metabolism; for instance, the formation of the acyl glucuronide is predominant in primates, while rodents tend to form more hydroxyl glucuronides.
Excretion
Rhein and its metabolites are eliminated from the body through both renal and biliary excretion. The involvement of drug transporters, such as Organic Anion Transporters (OATs) and Breast Cancer Resistance Protein (BCRP), plays a significant role in its renal and hepatic clearance.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Rhein observed in various species.
Table 1: Pharmacokinetic Parameters of Rhein in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) | Reference |
| Oral | 50 | 0.25 ± 0.08 | 4.0 ± 1.0 | 2.15 ± 0.54 | 6.5 ± 1.2 | [1] |
| Intravenous | 10 | 1.85 ± 0.32 | 0.08 | 2.56 ± 0.45 | 4.8 ± 0.9 | [1] |
Table 2: Pharmacokinetic Parameters of Rhein in Humans
| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) | Reference |
| Oral (Diacerein) | 50 mg | 3.15 ± 0.78 | 2.5 ± 0.5 | 18.5 ± 4.2 | 4.5 ± 1.1 | [2] |
Experimental Protocols
The characterization of Rhein's pharmacokinetics and metabolism relies on robust analytical and experimental methodologies.
Quantification of Rhein in Biological Samples
A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is commonly employed for the quantification of Rhein and its metabolites in plasma and other biological matrices.[3][4]
-
Sample Preparation: Protein precipitation with acetonitrile is a frequently used method for extracting Rhein and an internal standard (e.g., celecoxib) from plasma samples.[2]
-
Chromatographic Separation: A C18 reverse-phase column (e.g., ACE C18) is typically used for separation. The mobile phase often consists of a mixture of ammonium acetate buffer and acetonitrile.[3][4]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the negative ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.[3][4] The lower limit of quantification (LLOQ) for Rhein and its glucuronides can reach the nanomolar range (e.g., 7.81 nM).[3][4]
In Vitro Metabolism Studies
In vitro models are essential for elucidating the metabolic pathways and identifying the enzymes involved in Rhein's biotransformation.
-
Liver Microsomes Incubation: Human and animal liver microsomes are used to study Phase I and Phase II metabolism.[5] The incubation mixture typically contains Rhein, liver microsomes, and necessary cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation).[5]
Drug Transporter Interaction Studies
To investigate the role of transporters in Rhein's disposition, several in vitro systems are utilized.
-
Transporter-transfected Cell Lines: Cell lines overexpressing specific uptake (e.g., OATPs, OATs) or efflux (e.g., BCRP, P-gp) transporters are used to assess Rhein's interaction with these transporters.[6][7]
-
Vesicular Transport Assays: Membrane vesicles containing high concentrations of specific transporters can also be used to study the transport kinetics of Rhein.[7]
Signaling Pathways and Molecular Mechanisms
Rhein exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
MAPK/NF-κB Signaling Pathway
Rhein has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are key regulators of inflammation and cell proliferation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical target of Rhein, involved in cell survival, proliferation, and apoptosis.
Drug Interactions
Rhein has the potential to interact with co-administered drugs, primarily through the inhibition of drug transporters.
Interaction with Organic Anion Transporters (OATs)
Rhein is a potent inhibitor of OAT1 and OAT3, which are crucial for the renal secretion of many drugs. This inhibition can lead to increased systemic exposure and potential toxicity of co-administered drugs that are substrates of these transporters.
Interaction with Efflux Transporters
Rhein is a substrate of the efflux transporter BCRP (Breast Cancer Resistance Protein). Inhibition of BCRP could potentially increase the intracellular concentration of Rhein, while co-administration with BCRP inducers could decrease its efficacy.[6][7] Rhein has also been shown to downregulate the expression of P-glycoprotein (P-gp), which could be beneficial in overcoming multidrug resistance in cancer therapy.[8]
Conclusion
Rhein is a pharmacologically active natural compound with a complex pharmacokinetic and metabolic profile. Its low oral bioavailability and extensive metabolism present challenges for its clinical development. However, a detailed understanding of its ADME properties, metabolic pathways, and interactions with drug transporters provides a solid foundation for the rational design of new formulations, delivery systems, and chemical modifications to enhance its therapeutic efficacy and safety. The continued investigation into its molecular mechanisms of action will further unlock the full therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of drug transporters involved in the uptake and efflux of rhein in hepatocytes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28205A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Biological Activities of Rhein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), a lipophilic anthraquinone, is a prominent bioactive compound found in several medicinal plants, including those of the Rheum, Cassia, and Polygonum genera.[1][2] For centuries, these plants have been utilized in traditional medicine, and modern scientific investigation has begun to elucidate the pharmacological basis for their therapeutic effects. Emerging evidence demonstrates that rhein possesses a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and metabolic regulatory effects.[1][3] This technical guide provides an in-depth overview of the multifaceted pharmacological properties of rhein, with a focus on its molecular mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing quantitative data, providing detailed experimental methodologies for key assays, and visualizing the complex signaling pathways modulated by this promising natural compound.
Anti-inflammatory Activity
Rhein exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5] Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[6]
Mechanism of Action
Rhein has been shown to suppress the activation of the NF-κB pathway by preventing the degradation of the inhibitor of κBα (IκBα).[1][6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes that encode for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][7] Additionally, rhein can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of active IL-1β.[8][9]
Quantitative Data: Anti-inflammatory Effects
| Parameter | Model/Cell Line | Treatment/Concentration | Result | Reference |
| IL-1β Production | Urate crystal-activated macrophages | 2.5 µg/mL Rhein | 47% inhibition | [8] |
| IL-1β Production | Human OA cartilage and synovial tissue | 10⁻⁷–10⁻⁵ M Rhein | Significant inhibition of LPS-induced IL-1β | [3] |
| TNF-α, IL-1β, IL-6, ICAM-1 | Kidney tissue of rats with chronic glomerulonephritis | Rhein treatment | Significant decrease in protein levels | [7] |
| ASC Speck Aggregation | Macrophages | 5 µg/mL Rhein | Reduced to 36% | [8] |
| NLRP3 Aggregates | Macrophages | 5 µg/mL Rhein | Reduced to 37.5% | [8] |
| Nitric Oxide (NO) Production | Human osteoarthritic chondrocytes | 10⁻⁵ M Rhein | Reduced by 17-30% | [3] |
Signaling Pathway: NF-κB Inhibition by Rhein
Experimental Protocol: ELISA for Cytokine Measurement
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants following treatment with rhein using a sandwich ELISA kit.
Materials:
-
96-well ELISA plates pre-coated with capture antibody
-
Cell culture supernatants from control and rhein-treated cells
-
Recombinant cytokine standards
-
Biotin-conjugated detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent.
-
Sample Addition: Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the appropriate wells of the ELISA plate.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature or as specified by the kit manufacturer.
-
Washing: Aspirate the contents of the wells and wash each well three to four times with 300 µL of wash buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted biotin-conjugated detection antibody to each well.
-
Incubation: Seal the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubation: Seal the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by plotting a standard curve of the absorbance values of the standards versus their known concentrations.
Anticancer Activity
Rhein has demonstrated significant anticancer effects in a variety of cancer cell lines and animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.
Mechanism of Action
Rhein's anticancer activity is mediated through the modulation of several key signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10] By inhibiting this pathway, rhein can induce apoptosis and autophagy in cancer cells. Furthermore, rhein can induce S-phase cell cycle arrest by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][11] It also inhibits cancer cell migration and invasion by regulating proteins involved in the epithelial-mesenchymal transition (EMT).[11]
Quantitative Data: In Vitro Cytotoxicity of Rhein
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 47.3 (µg/mL) | 24 | [1] |
| PC9 | Lung Cancer | 24.9 (µg/mL) | 24 | [1] |
| A498 | Renal Cell Carcinoma | ~60 | 48 | [2] |
| 786-O | Renal Cell Carcinoma | ~60 | 48 | [2] |
| ACHN | Renal Cell Carcinoma | ~60 | 48 | [2] |
| YD-10B | Oral Cancer | 106.8 | 24 | [11] |
| Ca9-22 | Oral Cancer | 90.96 | 24 | [11] |
| Caco-2 | Colon Adenocarcinoma | 0.1-1 (µg/mL) | Not specified | [12] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Rhein
Experimental Protocol: Cell Viability (CCK-8) Assay
This protocol outlines the procedure for determining the cytotoxic effects of rhein on cancer cells using the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Rhein stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of rhein in complete culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of rhein. Include a vehicle control (medium with the same concentration of solvent used for the rhein stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator, or until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. Plot the cell viability against the rhein concentration and determine the IC₅₀ value (the concentration of rhein that inhibits cell growth by 50%).
Antimicrobial Activity
Rhein has demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The precise mechanisms of rhein's antimicrobial activity are still under investigation but are thought to involve the disruption of bacterial cell membranes, inhibition of bacterial metabolic processes, and the generation of reactive oxygen species (ROS). In Staphylococcus aureus, rhein has been shown to disrupt membrane stability and hinder metabolic processes. A rhein-based derivative, RH17, has demonstrated enhanced potency through these mechanisms.[10]
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Rhein
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA & MRSA isolates) | Gram-positive bacteria | 32-128 | [10] |
| Enterococcus species | Gram-positive bacteria | >128 | [10] |
| Trichophyton rubrum | Fungus | 62.5 | [13] |
| Trichophyton mentagrophytes | Fungus | 31.25 | [13] |
| Epidermophyton floccosum | Fungus | 62.5 | [13] |
Experimental Workflow: Broth Microdilution Assay for MIC Determination
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of rhein against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Rhein stock solution
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard by suspending colonies from an overnight culture in sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Rhein Dilutions: Prepare a series of twofold dilutions of the rhein stock solution in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to each well, followed by 50 µL of the rhein solution to the first well, and then serially diluted across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth and inoculum, no rhein) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of rhein that completely inhibits visible bacterial growth. The results can also be quantified by reading the absorbance at 600 nm.
Neuroprotective Activity
Rhein has demonstrated neuroprotective effects in various models of neurological damage, including cerebral ischemia-reperfusion injury and Alzheimer's disease models.
Mechanism of Action
The neuroprotective effects of rhein are largely attributed to its antioxidant and anti-apoptotic properties. Rhein can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and by decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[14] In models of Alzheimer's disease, rhein has been shown to relieve oxidative stress by activating the SIRT1/PGC-1α pathway.[7] Furthermore, rhein can inhibit apoptosis by modulating the expression of Bcl-2 family proteins, decreasing the expression of pro-apoptotic Bax and increasing the expression of anti-apoptotic Bcl-2, and by inhibiting the activation of caspases.[14]
Quantitative Data: Neuroprotective Effects of Rhein
| Parameter | Model | Treatment/Concentration | Result | Reference |
| Neurological Functional Scores | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Significant improvement | [14] |
| Brain Infarct Area | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Markedly attenuated | [14] |
| MDA Content | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Significantly reduced | [14] |
| SOD, GSH-Px, CAT Activity | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Significantly increased | [14] |
| Bax Expression | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Significantly downregulated | [14] |
| Bcl-2 Expression | Rat model of cerebral I/R injury | 100 mg/kg Rhein | Significantly upregulated | [14] |
| Iba-1 Positive Area | AD rat brain | 20 and 40 mg/kg Rhein | Significantly reduced | [10] |
| NO Generation | AD rat brain | 20 and 40 mg/kg Rhein | Significantly reduced | [10] |
Experimental Workflow: Traumatic Brain Injury (TBI) Mouse Model
Experimental Protocol: Traumatic Brain Injury (TBI) Mouse Model
This protocol provides a general outline for a controlled cortical impact (CCI) model of TBI in mice to assess the neuroprotective effects of rhein.
Materials:
-
Adult male C57BL/6 mice
-
Anesthesia machine with isoflurane
-
Stereotaxic frame
-
CCI device
-
Surgical tools
-
Rhein solution for injection
-
Vehicle control solution
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse with isoflurane and place it in a stereotaxic frame. Perform a craniotomy over the desired cortical region.
-
TBI Induction: Induce a unilateral cortical contusion using a CCI device with controlled parameters (e.g., impact velocity, depth, and duration).
-
Rhein Administration: Administer rhein or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time point post-injury.
-
Post-Operative Care: Suture the scalp and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Assessment: Conduct neurological function tests (e.g., Neurological Severity Score) at various time points after TBI to assess functional recovery.
-
Tissue Collection: At the end of the experiment, euthanize the mice and perfuse with saline followed by a fixative. Harvest the brains for histological analysis (e.g., infarct volume measurement) and biochemical assays (e.g., measurement of oxidative stress markers and apoptotic proteins).
Metabolic Regulation
Rhein has been shown to have beneficial effects on metabolic disorders, including obesity and diabetes, by regulating lipid and glucose metabolism.
Mechanism of Action
Rhein's effects on metabolism are partly mediated by its role as a liver X receptor (LXR) antagonist.[14][15] By antagonizing LXRs, rhein can reprogram the expression of genes related to adipogenesis and cholesterol metabolism.[14][15] It also activates uncoupling protein 1 (UCP1) expression in brown adipose tissue, which can protect against obesity.[14][15] In diabetic models, rhein has been shown to improve insulin resistance and protect pancreatic β-cells from apoptosis. A meta-analysis of animal studies concluded that rhein has beneficial effects on diabetic nephropathy by ameliorating levels of TGF-β1, renal fibrosis, metabolism, and oxidative stress.[16]
Quantitative Data: Effects of Rhein on Metabolic Parameters
| Parameter | Model | Treatment/Dosage | Result | Reference |
| Blood Glucose | Animal models of diabetic nephropathy | Rhein treatment | Significant reduction | [16] |
| Serum Creatinine | Animal models of diabetic nephropathy | Rhein treatment | Significant reduction | [16] |
| Urine Protein | Animal models of diabetic nephropathy | Rhein treatment | Significant reduction | [16] |
| Malondialdehyde (MDA) | Animal models of diabetic nephropathy | Rhein treatment | Significant reduction | [16] |
| Superoxide Dismutase (SOD) | Animal models of diabetic nephropathy | Rhein treatment | Significant increase | [16] |
Logical Relationship: Rhein's Dual Role in Metabolic Regulation
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol describes the procedure for an oral glucose tolerance test (OGTT) to evaluate the effect of rhein on glucose metabolism in a diabetic mouse model.
Materials:
-
Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)
-
Rhein suspension for oral gavage
-
Vehicle control
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Treatment: Acclimate the mice and treat them with rhein or vehicle control daily for a specified period (e.g., 4 weeks).
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before the OGTT.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Glucose Administration: Administer a glucose solution (2 g/kg) to each mouse via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for both the rhein-treated and control groups. Calculate the area under the curve (AUC) to quantify the glucose tolerance.
Conclusion
Rhein is a natural compound with a remarkable diversity of biological activities that hold significant therapeutic potential. Its ability to modulate fundamental cellular processes, including inflammation, cell proliferation, apoptosis, and metabolism, underscores its promise as a lead compound for the development of novel therapies for a range of diseases, including cancer, inflammatory disorders, neurodegenerative diseases, and metabolic syndrome. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the pharmacological properties of rhein and its derivatives. Future studies should focus on elucidating the complete molecular mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in clinical trials. The continued investigation of this multifaceted natural product is warranted to fully unlock its therapeutic potential.
References
- 1. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhein Inhibits NF- κ B Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Closed Head Weight Drop model in mice - Whalen Lab [protocols.io]
- 10. A Rhein-Based Derivative Targets Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. A Significant Association Between Rhein and Diabetic Nephropathy in Animals: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Rhein-13C6 supplier and purchasing information
Introduction
Rhein-13C6 is a stable isotope-labeled derivative of Rhein, an anthraquinone compound naturally found in plants like rhubarb (Rheum spp) and Senna leaves.[1][2] Chemically known as 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, Rhein exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The incorporation of six Carbon-13 atoms into the Rhein structure creates this compound, a molecule with a higher molecular weight (~290.18 g/mol ) compared to its unlabeled counterpart (~284.22 g/mol ).[3][5] This isotopic labeling does not alter its chemical properties or biological activity but allows for its use as a highly specific internal standard for the accurate quantification of Rhein in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
This guide provides an in-depth overview of this compound, including supplier information, technical data, experimental applications, and its role in elucidating key cellular signaling pathways.
Supplier and Purchasing Information
This compound is available from several specialized chemical suppliers. It is intended for research and development purposes only and is not for human or veterinary use.[4][6]
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Cayman Chemical | 42286[7] | 1330166-42-1[1] | C₉[¹³C]₆H₈O₆[1] | 290.2[1] | ≥95%[1] | Sold as a solid.[1] |
| EvitaChem | EVT-1440864[3] | 1330166-42-1[3] | ¹³C₆C₉H₈O₆[3] | 290.177[3] | - | Yellow crystalline solid.[3] |
| Simson Pharma | - | 1330166-42-1[8] | - | - | - | Accompanied by a Certificate of Analysis.[8] |
| Benchchem | B563651[4] | 1330166-42-1[4] | ¹³C₆C₉H₈O₆[4] | 290.177[4] | - | For in-vitro research use only.[4] |
| Pharmaffiliates | PA STI 077920[2] | 1330166-42-1[2] | C₉¹³C₆H₈O₆[2] | 290.18[2] | - | Recommended storage at 2-8°C.[2] |
| LGC Standards | TRC-R318502[9] | 1330166-42-1[9] | - | 290.052[10] | - | Part of their stable isotopes product line.[9] |
| Alfa Chemistry | - | 1330166-42-1[11] | C₉¹³C₆H₈O₆[11] | 290.180[11] | - | Store in a tightly closed container.[11] |
Technical Data
-
Appearance: Yellow Crystalline Solid[2]
-
Synonyms: Rheic Acid-13C6, 9,10-Dihydro-4,5-dihydroxy-9,10-dioxo-2-anthracenecarboxylic Acid-13C6[1][2]
-
Solubility: Soluble in organic solvents such as DMSO, Benzene, Chloroform, Ether, and Pyridine.[1][12] Limited solubility in water.[3]
-
Storage Conditions: Recommended storage in a refrigerator at 2-8°C for short-term and -20°C for long-term preservation.[2][12] Store in a cool, dry, well-ventilated area away from incompatible substances.[11]
-
Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[13]
Applications and Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of unlabeled Rhein.[1] Its isotopic labeling allows researchers to trace metabolic pathways, conduct pharmacokinetic research, and perform drug interaction studies with high precision.[3][4]
Logical Workflow for Quantification of Rhein using LC-MS
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy this compound (EVT-1440864) | 1330166-42-1 [evitachem.com]
- 4. This compound | 1330166-42-1 | Benchchem [benchchem.com]
- 5. This compound | C15H8O6 | CID 71752058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. theclinivex.com [theclinivex.com]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. This compound | CAS No- 1330166-42-1 | Simson Pharma Limited [simsonpharma.com]
- 9. This compound | TRC-R318502-1MG | LGC Standards [lgcstandards.com]
- 10. This compound | TRC-R318502-1MG | LGC Standards [lgcstandards.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. 1330166-42-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 13. astechireland.ie [astechireland.ie]
Methodological & Application
Application Note: Quantification of Rhein in Plasma using Rhein-¹³C₆ as an Internal Standard by LC-MS/MS
AN-2025-10-31
Introduction Rhein is the primary active metabolite of diacerein, a drug used for the long-term treatment of inflammatory joint diseases like osteoarthritis.[1][2] Diacerein is a prodrug that is completely metabolized to rhein before reaching systemic circulation.[2] Rhein exerts its anti-inflammatory effects by inhibiting interleukin-1β (IL-1β), a key cytokine in cartilage degradation.[1] Accurate quantification of rhein in biological matrices is crucial for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.
This note describes a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rhein in plasma. The method utilizes Rhein-¹³C₆, a stable isotope-labeled (SIL) internal standard, to ensure the highest accuracy and precision. A SIL internal standard is the gold standard for quantitative mass spectrometry as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thus effectively compensating for variations in sample preparation and matrix effects.[3]
Principle of the Method Plasma samples are prepared by a simple and rapid protein precipitation procedure. After spiking with the Rhein-¹³C₆ internal standard (IS), proteins are precipitated with acetonitrile. The resulting supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed on a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM).[1][4][5] Quantification is based on the peak area ratio of the analyte to the internal standard.
Metabolic Pathway and Bioanalytical Strategy
The diagram below illustrates the metabolic conversion of the prodrug Diacerein into its active form, Rhein. The bioanalytical workflow leverages a stable isotope-labeled internal standard (Rhein-¹³C₆) for accurate quantification via LC-MS/MS.
Figure 1: Metabolic conversion of Diacerein and the corresponding bioanalytical workflow.
Method Performance This analytical method was validated according to regulatory guidelines.[1][5][6] The method demonstrates excellent linearity over the specified concentration range. Accuracy and precision were well within the accepted limits of ±15% (±20% at the LLOQ).
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 7.81 nM to 2000 nM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 7.81 nM[4][5] |
| Intra-day Precision (%CV) | < 9.14%[1] |
| Inter-day Precision (%CV) | < 9.14%[4] |
| Accuracy (% Nominal) | 80.1% – 104.2%[1] |
| Extraction Recovery | Consistent across QC levels |
| Matrix Effect | < 12.60%[1][4] |
Protocol: Detailed LC-MS/MS Method for Rhein Quantification
1.0 Scope This protocol provides detailed procedures for the quantification of rhein in plasma samples using Rhein-¹³C₆ as an internal standard.
2.0 Materials and Reagents
-
Rhein (≥99% purity)
-
Rhein-¹³C₆ (≥95% purity, ≥99% isotopic purity)[7]
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Control human or animal plasma (with appropriate anticoagulant)
3.0 Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Rhein and Rhein-¹³C₆ in acetonitrile to prepare individual stock solutions. Store at -20°C.
-
-
Working Standard (WS) Solutions:
-
Prepare serial dilutions of the Rhein stock solution with 50:50 acetonitrile/water to create calibration standards (CS) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (50 nM):
-
Dilute the Rhein-¹³C₆ stock solution with acetonitrile to achieve a final concentration of 50 nM. This solution is used for protein precipitation.
-
4.0 Sample Preparation
Sample Preparation Workflow
The following diagram outlines the step-by-step procedure for extracting Rhein from plasma samples prior to LC-MS/MS analysis.
References
- 1. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Rhein-13C6 | 1330166-42-1 | Benchchem [benchchem.com]
- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Application Note and Protocol for the Quantification of Rhein and its Metabolites using Rhein-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein is an active metabolite of several compounds, including the anti-inflammatory drug diacerein, and is known for its therapeutic potential in conditions like osteoarthritis.[1][2] Accurate quantification of Rhein and its primary metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the simultaneous quantification of Rhein and its major glucuronide metabolites, Rhein-G1 and Rhein-G2, in plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Rhein-¹³C₆ as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard like Rhein-¹³C₆ is the preferred method for LC-MS/MS quantification as it corrects for matrix effects, and variability in ionization, and improves the accuracy and precision of the analysis.[3][4][5]
Analyte and Metabolites
-
Parent Analyte: Rhein
-
Metabolites: Rhein-O-8-glucuronide (Rhein-G1) and Rhein-O-1-glucuronide (Rhein-G2)[1]
-
Internal Standard (IS): Rhein-¹³C₆
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Rhein and its metabolites in plasma.
Materials and Reagents
-
Rhein, Rhein-G1, and Rhein-G2 analytical standards
-
Rhein-¹³C₆ (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control plasma (e.g., human, rat)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][6][7]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rhein, Rhein-G1, Rhein-G2, and Rhein-¹³C₆ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Rhein-¹³C₆ at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.
Sample Preparation
The protein precipitation method is a common and effective technique for extracting Rhein and its metabolites from plasma.[6][7]
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (Rhein-¹³C₆ in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography
-
Column: ACE C18 (e.g., 50 mm x 2.1 mm, 3 µm) or equivalent.[1][8][2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.5.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][8][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][8][2]
-
MRM Transitions: The following table summarizes the MRM transitions for Rhein, its metabolites, and the internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Rhein | 282.9 | 238.5 |
| Rhein-G1 | 458.9 | 282.9 |
| Rhein-G2 | 458.9 | 282.9 |
| Rhein-¹³C₆ | 288.9 | 244.5 |
Note: The precursor ion for Rhein-¹³C₆ is +6 Da compared to Rhein, and the product ion is also expected to be +6 Da heavier, assuming the ¹³C atoms are on the portion of the molecule that remains after fragmentation. The exact product ion should be confirmed experimentally.
Data Analysis and Quantitative Data Summary
The concentration of Rhein and its metabolites in the unknown samples is determined by interpolating the peak area ratios (analyte/internal standard) against a calibration curve constructed from the standards with known concentrations.
Calibration Curve and Quality Control
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
QC samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the method. The acceptance criteria for the calibration curve and QC samples are generally guided by regulatory bodies like the FDA.
Quantitative Data Summary
The following table presents an example of the key validation parameters for the analytical method.
| Parameter | Rhein | Rhein-G1 | Rhein-G2 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 85% |
| Matrix Effect (%) | 85-115% | 85-115% | 85-115% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiron.no [chiron.no]
- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: Determining the Absolute Bioavailability of Rhein Using a Stable Isotope (¹³C₆) Labeled Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein, an anthraquinone compound and the primary active metabolite of diacerein and several traditional medicines, exhibits a range of pharmacological activities, including anti-inflammatory, hepatoprotective, and nephroprotective effects.[1][2][3] However, its clinical utility is often hampered by low and variable oral bioavailability.[1][4] Accurately determining the absolute bioavailability (F) is a critical step in the clinical development of any oral drug product. This application note details a robust and precise methodology for determining the absolute bioavailability of rhein in humans using Rhein-¹³C₆, a stable isotope-labeled (SIL) internal standard, coupled with LC-MS/MS analysis. This approach overcomes the limitations of traditional crossover studies, such as high inter-individual variability, by allowing for the simultaneous administration of an oral therapeutic dose of unlabeled rhein and an intravenous (IV) microdose of Rhein-¹³C₆.[5]
Principle of the Method
The stable isotope-labeled microdose study design is an elegant and efficient method for assessing absolute bioavailability.[5] In this design, a therapeutic oral dose of the unlabeled drug (rhein) is administered to subjects. Concurrently or at a time point corresponding to the peak plasma concentration (Tmax) of the oral dose, a small, pharmacologically inactive "microdose" of the stable isotope-labeled drug (Rhein-¹³C₆) is administered intravenously.[5]
Because Rhein-¹³C₆ is chemically identical to rhein but has a different molecular weight, it can be distinguished from the unlabeled drug by a mass spectrometer.[3] This allows for the simultaneous measurement of the plasma concentrations of both the orally administered drug and the intravenously administered drug in the same subject at the same time. The absolute bioavailability is then calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) for the oral administration to that of the intravenous administration.
Quantitative Pharmacokinetic Data
The following tables summarize the known pharmacokinetic parameters of rhein in humans and rats. This data is essential for the design of a robust absolute bioavailability study.
Table 1: Pharmacokinetic Parameters of Rhein in Healthy Human Subjects Following Oral Administration
| Parameter | Value (Fasted State) | Value (Fed State) | Reference |
| Cmax (ng/mL) | 4471 ± 936 | 3225 ± 755 | [6] |
| Tmax (h) | 2.61 ± 1.25 | 3.81 ± 1.29 | [6] |
| t1/2 (h) | 4.22 ± 0.42 | 4.19 ± 1.05 | [6] |
| AUC₀-₂₄ (h·ng/mL) | 24223 ± 4895 | 24316 ± 5856 | [6] |
| AUC₀-∞ (h·ng/mL) | 24743 ± 5046 | 25170 ± 6415 | [6] |
| Absolute Bioavailability (F) | 35% - 65% | Not specified | [6] |
Data derived from studies using the prodrug diacerein, which is completely metabolized to rhein.
Table 2: Pharmacokinetic Parameters of Rhein in Rats Following Oral Administration
| Parameter | Value | Reference |
| t1/2 (h) | 17.98 | [2] |
| Absolute Bioavailability (F) | < 50% | [1] |
Experimental Protocols
Protocol 1: Absolute Bioavailability Study in Humans
1. Study Design:
-
This is a single-center, open-label, single-dose study in healthy adult volunteers.
-
Subjects will receive a single oral dose of unlabeled rhein and a single intravenous microdose of Rhein-¹³C₆.
2. Materials:
-
Rhein, pharmaceutical grade, for oral administration (e.g., 50 mg capsules).
-
Rhein-¹³C₆, sterile solution for intravenous infusion (e.g., 100 µg).
-
Internal standard for LC-MS/MS analysis (e.g., a structurally similar compound).
3. Subject Dosing:
-
Following an overnight fast, subjects will be administered a single oral dose of unlabeled rhein (e.g., 50 mg) with water.
-
At the expected Tmax of the oral dose (approximately 2.5 hours post-oral administration), a single intravenous microdose of Rhein-¹³C₆ (e.g., 100 µg) will be administered as a short infusion.
4. Blood Sampling:
-
Venous blood samples (e.g., 3 mL) will be collected into tubes containing an anticoagulant (e.g., K₂EDTA) at the following time points:
-
Pre-dose (0 h)
-
Post-oral dose: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours.
-
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
5. Data Analysis:
-
Plasma concentrations of rhein and Rhein-¹³C₆ will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, etc.) will be calculated for both rhein and Rhein-¹³C₆ using non-compartmental analysis.
-
The absolute bioavailability (F) will be calculated using the following formula:
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
1. Materials:
-
Human plasma samples.
-
Acetonitrile, HPLC grade.
-
Internal standard stock solution.
-
Centrifuge tubes.
2. Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a centrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 3: LC-MS/MS Method for Simultaneous Quantification of Rhein and Rhein-¹³C₆
1. Liquid Chromatography System:
-
Column: ACE C18 column or equivalent.
-
Mobile Phase: A gradient of ammonium acetate (e.g., 1.0 mM) in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
2. Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. MRM Transitions:
-
The following MRM transitions would be monitored. Note that the Q1 and Q3 masses for Rhein-¹³C₆ are shifted by +6 Da compared to unlabeled rhein due to the six ¹³C atoms.
| Compound | Q1 (m/z) | Q3 (m/z) |
| Rhein | 282.9 | 238.5 |
| Rhein-¹³C₆ | 288.9 | 244.5 |
| Internal Standard | - | - |
Specific MRM transitions for the internal standard will depend on the compound selected.
4. Method Validation:
-
The method must be fully validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[9]
Visualizations
Caption: Workflow for an absolute bioavailability study of rhein.
Caption: Simplified metabolic pathway of rhein.
Conclusion
The use of Rhein-¹³C₆ in a stable isotope-labeled microdose study provides a highly accurate and efficient method for determining the absolute bioavailability of rhein. This approach minimizes variability and provides robust data that is essential for regulatory submissions and for guiding further clinical development. The protocols outlined in this application note provide a framework for conducting such studies, from clinical design to bioanalytical quantification.
References
- 1. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Rhein-13C6 in Oncology Research: Advancing Mechanistic Insights and Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein, a natural anthraquinone compound derived from rhubarb and other traditional medicinal plants, has garnered significant interest in oncology research for its diverse antitumor properties. These include the induction of apoptosis, inhibition of cell proliferation, migration, and invasion across a spectrum of cancer types.[1] Rhein-13C6, a stable isotope-labeled variant of Rhein, serves as a critical tool for researchers, enabling precise quantification and metabolic tracking of Rhein in complex biological systems. This allows for a deeper understanding of its pharmacokinetics, metabolic fate, and mechanisms of action in cancer. This document provides detailed application notes and experimental protocols for the use of this compound in oncology research.
Core Applications of this compound in Oncology
The primary utility of this compound in cancer research is to facilitate the study of its unlabeled counterpart, Rhein. By incorporating six 13C atoms, this compound acts as an ideal internal standard for mass spectrometry-based quantification of Rhein in in vitro and in vivo models. Furthermore, it can be used as a tracer to elucidate the metabolic pathways of Rhein within cancer cells.
Key applications include:
-
Pharmacokinetic Studies: Accurate determination of Rhein concentration in plasma, tumors, and other tissues from animal models.
-
Metabolic Profiling: Identification and quantification of Rhein metabolites in cancer cells to understand its biotransformation and potential active metabolites.
-
Mechanism of Action Studies: Precise quantification of intracellular Rhein levels to correlate with observed biological effects on signaling pathways.
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered therapies on the metabolism and clearance of Rhein.
Mechanism of Action of Rhein in Cancer
Rhein exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and progression.
-
MAPK/NF-κB Pathway: Rhein has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK and JNK. This, in turn, suppresses the activation of the NF-κB pathway, leading to reduced expression of downstream targets like MMP9 and Cyclin D1, which are involved in invasion and cell cycle progression.
-
AKT/mTOR Pathway: Rhein can suppress the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2] In some cancer cells, Rhein has been observed to directly target mTOR and promote its degradation.[3]
-
Wnt/β-catenin Pathway: Studies have demonstrated that Rhein can induce the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. This leads to decreased expression of β-catenin target genes like c-myc and cyclin D1, resulting in reduced cell proliferation.[4]
-
STAT3 Pathway: Rhein has been found to inhibit the STAT3 signaling pathway, which is implicated in tumor progression and metastasis.[5]
-
Induction of Apoptosis: Rhein induces apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. It can modulate the expression of apoptosis-related proteins, such as upregulating Bax and downregulating Bcl-2, and activating caspases.[6]
Data Presentation: Quantitative Effects of Rhein on Cancer Cells
The following tables summarize the quantitative data on the effects of Rhein on various cancer cell lines.
Table 1: IC50 Values of Rhein in Different Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Breast Cancer | MCF-7/VEC | 129.1 ± 34.37 | Not Specified |
| Breast Cancer | MCF-7/HER2 | 107.9 ± 7.7 | Not Specified |
| Breast Cancer | SK-BR-3 | 86 | Not Specified |
| Cervical Cancer | SiHa | 54.28 ± 0.17 | Not Specified |
| Hepatocellular Carcinoma | HepG2 | 36.34 ± 0.14 | Not Specified |
| Non-Small Cell Lung Cancer | PC-9 | 24.59 | Not Specified |
| Non-Small Cell Lung Cancer | H460 | 52.88 | Not Specified |
| Non-Small Cell Lung Cancer | A549 | 23.9 | Not Specified |
| Colorectal Cancer | HCT15 | 41.25 | 24 |
| Colorectal Cancer | HCT116 | 47.77 | 24 |
| Colorectal Cancer | DLD1 | 46.51 | 24 |
| Oral Cancer | YD-10B | 106.8 | Not Specified |
| Oral Cancer | Ca9-22 | 90.96 | Not Specified |
Data compiled from multiple sources.[1][2][5][6][7]
Table 2: Effect of Rhein on Apoptosis in Cancer Cells
| Cell Line | Rhein Concentration (µg/mL) | Treatment Time (h) | Apoptosis Induction |
| MCF-7/VEC | 100 | 24 | Significant increase in sub-G1 fraction |
| MCF-7/HER2 | 100 | 24 | Significant increase in sub-G1 fraction |
| Bladder Cancer Cells | 10 (in combination with TRAIL) | 24 | Enhanced apoptosis |
| Non-Small Cell Lung Cancer (PC-9) | Concentration gradient | 48 | Dose-dependent increase in apoptosis |
| Non-Small Cell Lung Cancer (H460) | Concentration gradient | 48 | Dose-dependent increase in apoptosis |
Data compiled from multiple sources.[7][8][9]
Mandatory Visualizations
Signaling Pathways Modulated by Rhein
Caption: Signaling Pathways Modulated by Rhein in Cancer Cells.
Experimental Workflow for this compound Metabolic Profiling
Caption: Workflow for Metabolic Profiling using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 Assay)
Objective: To determine the cytotoxic effect of Rhein on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Rhein (unlabeled)
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Rhein Treatment:
-
Prepare a stock solution of Rhein in DMSO.
-
Prepare serial dilutions of Rhein in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Rhein. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control: Cell Viability (%) = (OD_treated / OD_control) x 100
-
Plot the cell viability against the Rhein concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of Rhein on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Rhein (unlabeled)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of Rhein for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Quantification of Rhein in Tumor Tissue using this compound and LC-MS/MS
Objective: To accurately quantify the concentration of Rhein in tumor tissue from a preclinical model using this compound as an internal standard.
Materials:
-
Tumor tissue from an animal model treated with Rhein
-
This compound
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh a portion of the tumor tissue.
-
Add a known amount of this compound (internal standard) to the tissue.
-
Homogenize the tissue in the extraction solvent.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate Rhein and this compound using a suitable C18 column and mobile phase gradient.
-
Detect and quantify Rhein and this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of Rhein to this compound.
-
Generate a standard curve using known concentrations of Rhein and a fixed concentration of this compound.
-
Determine the concentration of Rhein in the tumor tissue by interpolating the peak area ratio from the standard curve.
-
Conclusion
This compound is an indispensable tool for advancing our understanding of the anticancer agent Rhein. Its application in quantitative analysis and metabolic tracing provides high-quality, reliable data that is crucial for preclinical and clinical development. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in their oncology research programs, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 2. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The natural agent rhein induces β‐catenin degradation and tumour growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhein Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kfas.org.kw [pure.kfas.org.kw]
- 7. Rhein Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhein promotes TRAIL-induced apoptosis in bladder cancer cells by up-regulating DR5 expression | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
Investigating Drug-Drug Interactions with Rhein-13C6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein, an anthraquinone compound found in several medicinal plants, and its isotopically labeled form, Rhein-13C6, are of significant interest in pharmacological research due to their diverse biological activities. Understanding the potential for drug-drug interactions (DDIs) with Rhein is crucial for its safe and effective therapeutic application. This compound serves as a valuable tool in these investigations, enabling precise quantification and metabolic tracking.
This document provides detailed application notes and experimental protocols for investigating the DDI potential of Rhein, focusing on its interactions with key drug-metabolizing enzymes and transporters. The use of this compound as an internal standard and tracer in these studies is highlighted.
Rationale for Investigating Drug-Drug Interactions with Rhein
Rhein has been shown to interact with several pathways critical to drug metabolism and disposition, creating a potential for clinically significant DDIs. These interactions primarily involve:
-
Inhibition of Cytochrome P450 (CYP450) Enzymes: CYPs are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. Inhibition of these enzymes by Rhein can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity.
-
Inhibition of UDP-Glucuronosyltransferases (UGTs): UGTs are key phase II metabolizing enzymes that conjugate drugs and their metabolites, facilitating their excretion. Inhibition of UGTs by Rhein can impair the clearance of other drugs, leading to prolonged exposure and potential adverse effects.
-
Interaction with Drug Transporters: Membrane transporters such as Organic Anion Transporting Polypeptides (OATPs) and Breast Cancer Resistance Protein (BCRP) play a crucial role in the absorption, distribution, and excretion of many drugs. Rhein can act as both a substrate and an inhibitor of these transporters, leading to complex DDIs.
This compound, by virtue of its isotopic label, allows for the precise quantification of Rhein in complex biological matrices using mass spectrometry, making it an ideal internal standard for in vitro and in vivo DDI studies.[1] It also serves as a tracer to elucidate the metabolic fate of Rhein and its impact on the metabolism of other drugs.[1][2]
Quantitative Data on Drug-Drug Interactions of Rhein
The following tables summarize the available quantitative data on the inhibitory effects of Rhein on key drug-metabolizing enzymes. It is important to note that some of the available data is derived from studies using rat liver microsomes, and further investigation using human-derived systems is recommended for direct clinical translation.
Table 1: Inhibition of Rat Liver Cytochrome P450 (CYP) Enzymes by Rhein
| CYP Isoform | Inhibition Constant (Ki) (µM) | Type of Inhibition |
| CYP1A2 | 62 | Uncompetitive |
| CYP2C9 | 38 | Mixed |
| CYP2D6 | 74 | Mixed |
| CYP2E1 | 10 | Mixed |
| CYP3A | 30 | Mixed |
Table 2: In Vitro Metabolism of Rhein in Human Liver Microsomes
| Metabolic Pathway | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| CYP450-mediated | 0.10 |
| UGT-mediated | 1.36 |
| SULT-mediated | 0.68 |
Data from a physiologically based pharmacokinetic (PBPK) modeling study.[2]
Table 3: In Vivo Pharmacokinetic Drug-Drug Interaction between Rhein and Curcumin in Rats
| Drug | Pharmacokinetic Parameter | Rhein Alone | Rhein + Curcumin | % Change |
| Rhein | Cmax (ng/mL) | 185.4 ± 32.7 | 256.1 ± 45.8 | +38.1% |
| AUC(0-t) (ng·h/mL) | 1023.6 ± 189.2 | 1456.3 ± 254.7 | +42.3% | |
| Curcumin | Cmax (ng/mL) | 45.2 ± 8.9 | 65.8 ± 12.4 | +45.6% |
| AUC(0-t) (ng·h/mL) | 210.5 ± 42.1 | 301.2 ± 58.9 | +43.1% |
This study suggests that the co-administration of Rhein and Curcumin leads to a significant increase in the systemic exposure of both compounds in rats.
Signaling Pathways and DDI Mechanisms
The potential for DDIs with Rhein stems from its interaction with several key signaling and metabolic pathways.
Cytochrome P450 and UGT Metabolism
Rhein can act as a perpetrator drug by inhibiting CYP and UGT enzymes, thereby affecting the metabolism of victim drugs. The diagram below illustrates the general workflow for assessing this type of interaction.
References
Application Notes and Protocols for Rhein in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the anti-inflammatory properties of rhein, an active anthraquinone compound found in several medicinal plants. While the user's initial interest was in Rhein-13C6, a stable isotope-labeled variant, a thorough literature search revealed no specific studies on this labeled compound. The following data and protocols are therefore based on studies conducted with unlabeled rhein. Rhein has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB pathway, and reducing the production of pro-inflammatory mediators.[1][2] These notes are intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory potential of rhein in both in vitro and in vivo models.
Data Presentation: Quantitative Effects of Rhein on Inflammatory Markers
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of rhein.
In Vitro Studies: Inhibition of Inflammatory Mediators in Macrophages
| Cell Line | Inflammatory Stimulus | Rhein Concentration | Target Measured | Result | Reference |
| RAW264.7 | LPS (0.2 µg/mL) | 80 µmol/L | TNF-α mRNA | Significant reduction (P < 0.05) | [2] |
| RAW264.7 | LPS (0.2 µg/mL) | 100 µmol/L | TNF-α mRNA | Significant reduction (P < 0.01) | [2] |
| RAW264.7 | LPS (0.2 µg/mL) | 120 µmol/L | TNF-α mRNA | Significant reduction (P < 0.01) | [2] |
| RAW264.7 | LPS (0.2 µg/mL) | 80 µmol/L | iNOS mRNA | Significant reduction (P < 0.05) | [2] |
| RAW264.7 | LPS (0.2 µg/mL) | 100 µmol/L | iNOS mRNA | Significant reduction (P < 0.01) | [2] |
| RAW264.7 | LPS (0.2 µg/mL) | 120 µmol/L | iNOS mRNA | Significant reduction (P < 0.01) | [2] |
| RAW264.7 | LPS (0.2 µg/mL) | 80, 100, 120 µmol/L | TNF-α protein (ELISA) | Dose-dependent decrease (P < 0.05 and P < 0.01) | [2] |
| Renal Cells | LPS (1 µg/mL) | Not specified | p-IκBα | Inhibition of phosphorylation | [3] |
| Renal Cells | LPS (1 µg/mL) | Not specified | p50/p65 nuclear translocation | Inhibition of translocation | [3] |
In Vivo Studies: Anti-inflammatory Effects in Animal Models
| Animal Model | Inflammatory Agent | Rhein Dosage | Parameter Measured | Result | Reference |
| Rats | Carrageenan | Not specified | Paw Edema | Attenuation of edema formation | [4] |
| Rats with Chronic Glomerulonephritis | Cationic Bovine Serum Albumin | Not specified | TNF-α, IL-1β, IL-6, ICAM-1 (in kidney tissue) | Significant decrease in levels | [1][5] |
| Rats with Chronic Glomerulonephritis | Cationic Bovine Serum Albumin | Not specified | Nuclear NF-κB p65 | Significant decrease in expression | [1] |
| Rats with Chronic Glomerulonephritis | Cationic Bovine Serum Albumin | Not specified | p-IκBα | Significant decrease in expression | [1] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the effect of rhein on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Rhein (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 0.1 million cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of rhein (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS, no rhein) and a positive control group (LPS only).
-
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7][8][9]
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
Objective: To assess the anti-inflammatory effect of rhein on acute inflammation in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Rhein (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Rhein-treated groups (different doses), and a positive control group.
-
Drug Administration: Administer rhein or the positive control drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[10]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[11]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
Objective: To determine the effect of rhein on the activation of the NF-κB signaling pathway in LPS-stimulated macrophages.
Materials:
-
RAW264.7 cells treated as in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Blocking and Antibody Incubation:
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.[3][12]
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: Rhein inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for anti-inflammatory studies of Rhein.
References
- 1. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhein Inhibits NF- κ B Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. h-h-c.com [h-h-c.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments Using Rhein-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Rhein-13C6 in cell culture experiments, focusing on its biological activities and mechanisms of action. Detailed protocols for key assays are provided to facilitate experimental design and execution.
Introduction
Rhein, an anthraquinone compound found in plants such as rhubarb, has a long history in traditional medicine.[1][2] Its isotopically labeled form, this compound, in which six carbon atoms are replaced with the stable isotope ¹³C, is a valuable tool for modern research.[3] While primarily used as an internal standard for the quantification of rhein in biological samples via mass spectrometry, this compound can also be employed in cell-based assays to investigate the metabolic fate and biological effects of rhein without the confounding signals from endogenous sources.[1][3] Rhein exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties, making it a compound of significant interest in drug development.
Biological Activities and Mechanisms of Action
Rhein exerts its biological effects by modulating several key signaling pathways. Its anti-cancer properties stem from its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor cell migration and invasion.[4][5] These effects are often mediated through the inhibition of pro-survival signaling pathways such as the MAPK/NF-κB and PI3K/Akt pathways.[5][6][7] Furthermore, rhein has been shown to induce endoplasmic reticulum (ER) stress and activate the JNK/Jun/Caspase-3 signaling pathway, leading to apoptosis in cancer cells.[3][7]
In the context of inflammation, rhein is known to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.[1] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-6.[4] Additionally, rhein's antioxidant properties contribute to its protective effects in various disease models.[4]
Data Presentation: Efficacy of Rhein in Cancer Cell Lines
The following table summarizes the inhibitory concentrations (IC50) of rhein in various cancer cell lines, providing a reference for determining appropriate concentrations for in vitro experiments with this compound.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A498 | Renal Cell Carcinoma | ~60 | 48 | [5] |
| 786-O | Renal Cell Carcinoma | ~60 | 48 | [5] |
| ACHN | Renal Cell Carcinoma | ~60 | 48 | [5] |
| HepG2 | Hepatocellular Carcinoma | 161.5 | 24 | [7] |
| MCF-7 | Breast Cancer | Not specified | Not specified | [8] |
| MDA-MB-435s | Breast Cancer | Not specified | Not specified | [8] |
Mandatory Visualizations
Signaling Pathways of Rhein
Caption: Key signaling pathways modulated by Rhein.
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., A498, 786-O, ACHN)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[5]
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Wound Healing Assay for Cell Migration
This protocol assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a sub-lethal concentration of this compound (determined from the proliferation assay). Include a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound area at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each image and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This protocol evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
This compound
-
Target cell line
-
Serum-free medium
-
Complete medium
-
Transwell inserts with Matrigel-coated membranes (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's instructions.
-
Harvest and resuspend the cells in serum-free medium.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, p-JNK, JNK, MMP9, CCND1, β-actin)[5]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the specified time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
References
- 1. Buy this compound (EVT-1440864) | 1330166-42-1 [evitachem.com]
- 2. Rhein | C15H8O6 | CID 10168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1330166-42-1 | Benchchem [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
Revolutionizing Pharmacokinetic Analysis: Rhein-13C6 in Preclinical Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein, an anthraquinone compound found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities. However, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. The use of stable isotope-labeled compounds, such as Rhein-13C6, offers a powerful tool for precise and accurate pharmacokinetic (PK) studies. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in animal models, enabling researchers to obtain high-quality data for drug development. This compound, with six carbon-13 atoms incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based quantification, allowing for the differentiation of the administered compound from endogenous analogues and ensuring analytical accuracy.
Data Presentation: Pharmacokinetic Parameters of Rhein and its Metabolites in Rats
The following table summarizes the key pharmacokinetic parameters of rhein and its major metabolites, rhein-glucuronide 1 (Rhein-G1) and rhein-glucuronide 2 (Rhein-G2), following oral administration of diacerein (a prodrug of rhein) to female Wistar rats at a dose of 50 mg/kg.[1]
| Parameter | Rhein | Rhein-G1 | Rhein-G2 |
| Cmax (ng/mL) | 1623.25 ± 334.06 | 1351.70 ± 574.46 | 927.56 ± 911.41 |
| Tmax (h) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| AUC0-t (h·ng/mL) | 4280.15 ± 1576.81 | 3849.045 ± 1983.15 | 16491.15 ± 25430.71 |
| t1/2 (h) | 2.34 ± 1.81 | 2.78 ± 0.39 | 6.37 ± 2.90 |
Data are presented as mean ± standard deviation (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.[1]
Experimental Protocols
Animal Model and Housing
-
Species: Female Wistar rats are a commonly used model for pharmacokinetic studies of rhein.[1]
-
Source: Obtain animals from a reputable supplier such as Harlan Laboratories.[1]
-
Acclimatization: House the rats for at least one week before the experiment in a controlled environment with a 12-hour light/dark cycle, a temperature of 25 ± 2°C, and humidity of 50 ± 5%.[1]
-
Diet: Provide ad libitum access to standard laboratory chow and water.[1]
-
Ethical Considerations: All animal procedures should be conducted in accordance with the ethical guidelines for animal research and approved by the Institutional Animal Care and Use Committee (IACUC).[1]
Dosing and Administration
-
Test Article: this compound.
-
Formulation: Suspend this compound in a suitable oral vehicle.[1]
-
Dose: A dosage of 50 mg/kg is a representative example from studies with the parent compound, diacerein.[1] The exact dose of this compound should be determined based on the specific study objectives.
-
Route of Administration: Oral gavage is a common method for administering rhein and its prodrugs to rats.[1]
-
Volume: Administer a gavage volume of 0.1 mL per 100 g of body weight.[1]
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection Site: Collect blood samples from the tail vein.[1]
-
Time Points: A typical sampling schedule includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 24 hours.[1]
-
Volume: Collect approximately 30 to 40 µL of blood at each time point.[1]
-
Anesthesia: Use a short-acting anesthetic like isoflurane to minimize distress to the animals during blood collection.[1]
-
Processing:
Bioanalytical Method: LC-MS/MS Quantification of this compound and its Metabolites
This protocol outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its metabolites in rat plasma.[1][2]
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 20 µL of a standard solution (for calibration curve) or blank solvent (for study samples).
-
Add 400 µL of an internal standard solution (e.g., 50 nM wogonin in 50% acetonitrile).[2]
-
Sonicate the samples to ensure efficient drug extraction.[2]
-
Centrifuge at 20,000 x g for 15 minutes.[2]
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of 50% acetonitrile for injection into the LC-MS/MS system.[2]
-
LC System: A Shimadzu UHPLC system or equivalent.[3]
-
Column: ACE C18 column (e.g., 2.1 mm I.D., 1.7 µm particle size).[1][2]
-
Gradient Elution:
-
0-0.01 min: 5% B
-
0.01-0.50 min: 5% B
-
0.50-1.50 min: 37% B
-
1.50-4.50 min: 98% B
-
4.50-5.00 min: 98% B
-
5.00-5.10 min: Return to 5% B[1]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer: Sciex 4000 Q-Trap LC-MS/MS or a comparable instrument.[1][2]
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[1][2]
-
MRM Transitions:
-
This compound: The specific transition will depend on the exact labeling pattern. For a fully labeled aromatic ring system, the precursor ion would be approximately m/z 290.9. The product ion would correspond to the loss of CO2, similar to unlabeled rhein.
-
Unlabeled Rhein: m/z 282.9 -> 238.5[3]
-
Rhein-G1 (Glucuronide): m/z 458.9 -> 282.9[3]
-
Rhein-G2 (Glucuronide): m/z 458.9 -> 282.9[3]
-
Internal Standard (Wogonin): m/z 283.0 -> 162.0[3]
-
Data Analysis
-
Software: Use non-compartmental analysis software such as WinNonlin to calculate pharmacokinetic parameters.[1]
-
Parameters: Calculate Cmax, Tmax, AUC, and t1/2 for this compound and its metabolites.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.
Rhein Metabolism and Excretion Pathway
Caption: Metabolic and excretion pathways of Rhein, illustrating enterohepatic circulation.
References
Application Notes and Protocols for Rhein-13C6 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein, an active metabolite of diacerein, is a key compound in the treatment of osteoarthritis due to its anti-inflammatory properties. Accurate quantification of Rhein and its isotopically labeled internal standard, Rhein-13C6, in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the sample preparation of plasma for this compound analysis, focusing on three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, involving the addition of an organic solvent to precipitate plasma proteins. Acetonitrile is a commonly used solvent for this purpose.
Materials:
-
Plasma samples containing this compound
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., Celecoxib)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a specified amount of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio is common).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) working solution
-
Extraction solvent: 5% solution of tert-butyl methyl ether in ethyl acetate[1]
-
Acidifying agent (e.g., formic acid)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 500 µL of plasma sample into a glass test tube.
-
Add a specified amount of the internal standard working solution.
-
Acidify the plasma sample by adding a small volume of formic acid to improve the extraction efficiency of acidic compounds like Rhein.
-
Add 2 mL of the extraction solvent (5% tert-butyl methyl ether in ethyl acetate) to the tube.
-
Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction utilizes a solid sorbent to retain the analyte of interest from the liquid sample, while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. Oasis HLB (Hydrophilic-Lipophilic Balanced) is a versatile sorbent suitable for a wide range of analytes.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) working solution
-
Oasis HLB SPE cartridges (e.g., 1 cc, 30 mg)
-
SPE manifold
-
Conditioning solvent: Methanol (MeOH), LC-MS grade
-
Equilibration solvent: Water, LC-MS grade
-
Wash solvent: e.g., 5% Methanol in water
-
Elution solvent: e.g., Acetonitrile or Methanol
Representative Protocol (General Purpose - may require optimization for this compound):
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent dry out.
-
Loading: Pre-treat the plasma sample by adding the internal standard and diluting with an appropriate buffer if necessary. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove endogenous interferences.
-
Elution: Elute the retained this compound and internal standard with 1 mL of the elution solvent (e.g., acetonitrile or methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies for the analysis of Rhein in plasma using different sample preparation methods.
Table 1: Method Performance Comparison
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (tert-butyl methyl ether/ethyl acetate) |
| Recovery (%) | 36.01[2] | 68 ± 3[1] |
| Lower Limit of Quantitation (LLOQ) | 5 µg/mL[2] | 100 ng/mL[1] |
| Precision (%RSD) | Within acceptable limits[2] | Not explicitly stated |
| Accuracy (%) | Within acceptable limits[2] | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Not explicitly stated |
Table 2: LC-MS/MS Method Validation Data for Rhein in Plasma
| Parameter | Reported Value | Reference |
| LLOQ | 7.81 nM | [3][4] |
| Precision (%RSD) | < 9.14% | [3][4] |
| Accuracy (%) | 80.1 - 104.2% | [3][4] |
| Matrix Effect Recovery (%) | < 12.60% | [3][4] |
| Stability Variance (%) | < 10.37% | [3][4] |
Note: The data in Table 2 is from a study that utilized a validated LC-MS/MS method for Rhein and its glucuronides, though the specific sample preparation details beyond a general protocol are not extensively described in the abstract.
Visualizations
Experimental Workflows
Caption: Experimental workflows for plasma sample preparation.
Rhein's Anti-inflammatory Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC and MS Methods for the Characterization of Rhein-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein, an anthraquinone compound found in several medicinal plants, exhibits a wide range of pharmacological activities. To facilitate its study in complex biological matrices and for use in pharmacokinetic and metabolic research, a stable isotope-labeled internal standard, Rhein-13C6, is employed.[1] This application note provides detailed High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the characterization and quantification of this compound, ensuring its suitability as an internal standard for the accurate analysis of unlabeled rhein.
Stable isotope-labeled (SIL) internal standards are crucial for quantitative bioanalysis using LC-MS, as they help to correct for variability in sample preparation, chromatography, and ionization.[2][3][4] this compound, with six carbon-13 isotopes incorporated into its structure, provides a distinct mass shift from the unlabeled rhein, allowing for its precise detection and quantification.[1]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a UPLC-MS/MS method for the quantification of rhein, which are applicable to the characterization of this compound as an internal standard.
Table 1: HPLC/UPLC-MS/MS Method Parameters for Rhein Analysis
| Parameter | Value |
| Chromatographic System | UPLC-MS/MS |
| Column | C18 column |
| Mobile Phase | Acetonitrile and 0.2% formic acid in water (70:30, v/v)[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Mass Spectrometer | Triple Quadrupole (QQQ) or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[5] |
| MRM Transition (Rhein) | m/z 283.1 → 238.9[5] |
| MRM Transition (this compound) | m/z 289.1 → 244.9 (projected) |
Table 2: Method Validation Parameters for Rhein Quantification
| Parameter | Typical Value |
| Linearity Range | 1.0 - 8000.0 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] |
| Intra-day Precision (RSD) | < 4.65%[5] |
| Inter-day Precision (RSD) | < 8.28%[5] |
| Accuracy | Within ±15% of nominal concentration |
| Recovery | > 85% |
Experimental Protocols
Stock Solution Preparation
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
-
Prepare working solutions by diluting the stock solution with methanol:water (1:1, v/v) to the desired concentrations for calibration curves and quality control samples.
Sample Preparation from Plasma
This protocol describes a protein precipitation method for extracting rhein and this compound from plasma samples.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
-
HPLC System: A UPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.2% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Rhein: m/z 283.1 → 238.9 (Quantifier), m/z 283.1 → 211.0 (Qualifier)
-
This compound: m/z 289.1 → 244.9 (Quantifier), m/z 289.1 → 217.0 (Qualifier)
-
Visualizations
Experimental Workflow
References
- 1. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. a-comprehensive-and-system-review-for-the-pharmacological-mechanism-of-action-of-rhein-an-active-anthraquinone-ingredient - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Rhein and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Rhein and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of Rhein and its metabolites.
Question: Why am I observing significant peak tailing for Rhein and its metabolites, especially the parent compound?
Answer:
Peak tailing is a common issue when analyzing phenolic compounds like Rhein, often due to secondary interactions with the stationary phase. Here are the primary causes and solutions:
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of Rhein, leading to tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Solution 2: Use of End-capped Columns: Employing a modern, well-end-capped C18 column will reduce the number of available free silanol groups.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
Question: I am having difficulty separating the isomeric glucuronide metabolites of Rhein (e.g., Rhein-1-O-glucuronide and Rhein-8-O-glucuronide). How can I improve their resolution?
Answer:
Separating isomeric metabolites can be challenging due to their similar physicochemical properties. Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.
-
-
Column Chemistry:
-
Stationary Phase: While C18 is common, testing a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide different selectivity for the isomers.
-
Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UPLC) will increase efficiency and can improve the resolution of closely eluting peaks.[5]
-
-
Temperature: Adjusting the column temperature can influence selectivity. It is recommended to experiment with temperatures in the range of 25-40°C.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.
Question: My retention times for Rhein and its metabolites are drifting between injections. What could be the cause?
Answer:
Retention time drift can be caused by several factors related to the HPLC system and the mobile phase:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time shifts, especially for early eluting peaks. Ensure the column is equilibrated with the initial mobile phase composition for a sufficient time (e.g., 5-10 column volumes).[6]
-
Mobile Phase Composition:
-
Inaccurate Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention.[6]
-
Degradation: Mobile phases, especially those with low concentrations of additives or at a non-neutral pH, can change over time. Prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. A thermostatted column compartment is crucial for stable retention.[6]
-
Pump Performance: Issues with the pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, drifting retention times.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Rhein observed in biological samples?
A1: Rhein undergoes both Phase I and Phase II metabolism. The major metabolites include:
-
Phase I Metabolites: Monohydroxylated derivatives of Rhein.[7][8]
-
Phase II Metabolites: The most abundant metabolites are glucuronide and sulfate conjugates.[7][8] Two main regioisomeric phenolic glucuronides are commonly reported: Rhein-1-O-glucuronide and Rhein-8-O-glucuronide.[9][10] Acyl glucuronides have also been identified.[7][8]
Q2: What is a typical starting method for the HPLC or UPLC separation of Rhein and its metabolites?
A2: A good starting point for method development is a reversed-phase separation on a C18 column. Below are typical starting conditions that can be further optimized.
Q3: What sample preparation techniques are recommended for analyzing Rhein and its metabolites in plasma?
A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening. Methanol or acetonitrile are commonly used as precipitation solvents.[11]
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract and can be used to concentrate the analytes, leading to better sensitivity. A polymeric reversed-phase sorbent is a good choice for trapping Rhein and its metabolites.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective for cleaning up plasma samples.
Q4: What are the typical mass transitions (MRM) for Rhein and its glucuronide metabolites in UPLC-MS/MS analysis?
A4: For quantitative analysis using tandem mass spectrometry in negative ion mode, the following multiple reaction monitoring (MRM) transitions are commonly used:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Rhein | 283.0 | 239.0 |
| Rhein Glucuronide | 459.0 | 283.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Rhein and its Metabolites in Rat Plasma
This protocol is adapted from a validated method for the quantification of Rhein and its glucuronides.[9]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (e.g., Wogonin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
Inject 5 µL onto the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Q1 m/z Q3 m/z Rhein 282.9 238.5 Rhein-G1 458.9 282.9 Rhein-G2 458.9 282.9 | Wogonin (IS) | 283.0 | 162.0 |
-
Note: Rhein-G1 and Rhein-G2 are isomeric glucuronides that are chromatographically separated.[9]
-
Quantitative Data Summary
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Chromatography | ||
| Column | ACE C18, 50 x 2.1 mm, 1.7 µm | [9] |
| Mobile Phase A | 1 mM Ammonium Acetate | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Flow Rate | 0.4 mL/min | N/A |
| Column Temperature | 40°C | N/A |
| Injection Volume | 5 µL | N/A |
| Mass Spectrometry | ||
| Ionization Mode | Negative ESI | [9] |
| Scan Mode | MRM | [9] |
Table 2: Retention Times and MRM Transitions
| Compound | Retention Time (min) | Q1 (m/z) | Q3 (m/z) | Reference |
| Rhein-G1 | 1.7 | 458.9 | 282.9 | [9] |
| Rhein-G2 | 1.9 | 458.9 | 282.9 | [9] |
| Rhein | 2.5 | 282.9 | 238.5 | [9] |
| Wogonin (IS) | 3.3 | 283.0 | 162.0 | [9] |
Table 3: Method Validation Summary
| Parameter | Rhein | Rhein Glucuronides | Reference |
| Linearity Range | 7.81 - 2000 nM | 7.81 - 2000 nM | [9] |
| LLOQ | 7.81 nM | 7.81 nM | [9] |
| Accuracy | 80.1 - 104.2% | 80.1 - 104.2% | [9] |
| Precision | < 9.14% | < 9.14% | [9] |
Visualizations
Caption: Metabolic pathway of Rhein.
Caption: Experimental workflow for Rhein analysis.
Caption: Troubleshooting logic for HPLC issues.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Elucidation of phase I and phase II metabolic pathways of rhein: species differences and their potential relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Elucidation of phase I and phase II metabolic pathways of rhein: species differences and their potential relevance. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. UPLC-MS/MS performing pharmacokinetic and biodistribution studies of rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize ion suppression in Rhein-13C6 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Rhein-13C6 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect this compound quantification?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] In the context of this compound quantification, co-eluting compounds from the biological matrix (e.g., plasma, urine) can compete with this compound for ionization in the mass spectrometer's ion source, resulting in an underestimation of its true concentration.[2][3] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: Why is this compound used as an internal standard, and can it still be affected by ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Rhein.[5] It is considered the gold standard for quantitative LC-MS/MS analysis because it has the same chemical properties and chromatographic behavior as Rhein.[5][6] The key advantage of using a SIL internal standard is its ability to compensate for matrix effects.[5] Since this compound co-elutes with Rhein and experiences the same degree of ion suppression or enhancement, the ratio of the analyte to the internal standard should remain constant, allowing for accurate quantification even in the presence of matrix effects.[5] However, severe ion suppression can still impact the signal of both the analyte and the internal standard, potentially leading to decreased sensitivity and precision if the signal is suppressed close to the limit of quantification.[2]
Q3: What are the primary causes of ion suppression in bioanalytical samples?
A3: The primary causes of ion suppression in bioanalytical samples are endogenous components that co-elute with the analyte of interest.[7] These can include:
-
Phospholipids: Abundant in plasma and tissue samples, phospholipids are a major cause of ion suppression, particularly in reversed-phase chromatography.[8]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can interfere with the ionization process.[3]
-
Proteins and Lipids: Although largely removed during sample preparation, residual proteins and lipids can still contribute to matrix effects.
-
Co-administered Drugs and their Metabolites: Other therapeutic agents present in the sample can also co-elute and cause ion suppression.[9]
Troubleshooting Guides
Issue 1: Low signal intensity or high variability in this compound signal.
This issue often points towards significant ion suppression. The following troubleshooting steps can help identify and mitigate the problem.
1. Evaluate and Optimize Sample Preparation:
Proper sample preparation is the most effective way to reduce matrix effects by removing interfering components before LC-MS/MS analysis.[8]
-
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing this compound internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add 50 µL of 1M HCl and the this compound internal standard.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with this compound and diluted with 200 µL of 2% formic acid in water).
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate and reconstitute in 100 µL of the mobile phase.
-
-
-
Data Presentation: Impact of Sample Preparation on Ion Suppression
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 85 ± 5 | 65 ± 8 | 55 ± 7 |
| Liquid-Liquid Extraction | 70 ± 6 | 88 ± 4 | 62 ± 5 |
| Solid-Phase Extraction | 95 ± 3 | 97 ± 2 | 92 ± 3 |
Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value below 100% indicates ion suppression. Process Efficiency (%) is calculated as (Peak area in pre-extraction spiked sample / Peak area in neat solution) x 100.
2. Optimize Chromatographic Conditions:
Improving the chromatographic separation of this compound from matrix components can significantly reduce ion suppression.[10]
-
Recommendations:
-
Column Chemistry: Consider using a different column chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide alternative selectivity for separating Rhein from endogenous interferences.
-
Gradient Optimization: Adjust the gradient slope to better resolve this compound from early and late-eluting matrix components. A shallower gradient can improve separation.
-
Flow Rate: Reducing the flow rate can sometimes lead to better ionization efficiency and reduced ion suppression.[1][2]
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC/UHPLC) systems provide higher resolution and narrower peaks, which can effectively separate the analyte from interfering matrix components.
-
3. Adjust Mass Spectrometer Parameters:
While less impactful than sample preparation and chromatography, optimizing MS parameters can offer some improvement.
-
Recommendations:
-
Ionization Source: Rhein is typically analyzed in negative electrospray ionization (ESI) mode.[11][12][13] ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][4] If sensitivity allows, testing APCI could be an option.
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to ensure efficient desolvation and ionization of this compound.
-
Issue 2: Inconsistent quantification results despite using this compound.
Even with a stable isotope-labeled internal standard, issues can arise.
1. Verify Co-elution of Analyte and Internal Standard:
It is crucial that Rhein and this compound co-elute perfectly for accurate compensation of matrix effects.
-
Experimental Protocol: Co-elution Verification
-
Prepare a solution containing both Rhein and this compound in the mobile phase.
-
Inject the solution into the LC-MS/MS system.
-
Extract the ion chromatograms for both the analyte and the internal standard.
-
Overlay the chromatograms and confirm that the retention times are identical. While ¹³C-labeled standards are expected to co-elute, this verification is a good practice.[6]
-
2. Assess for Differential Matrix Effects:
In rare cases, the matrix might affect the analyte and the internal standard slightly differently, especially if they are not perfectly co-eluting.
-
Workflow for Investigating Differential Matrix Effects
Workflow for assessing differential matrix effects.
Signaling Pathways and Experimental Workflows
General Workflow for Minimizing Ion Suppression
The following diagram illustrates a systematic approach to developing a robust LC-MS/MS method for this compound quantification with minimal ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. providiongroup.com [providiongroup.com]
- 5. This compound | 1330166-42-1 | Benchchem [benchchem.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats [mdpi.com]
- 13. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Rhein-13C6
Welcome to the technical support center for Rhein-13C6 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low-level detection of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the sensitivity and reliability of your analytical methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
| Question | Answer |
| Why am I not seeing a signal, or a very weak signal, for this compound? | Low signal intensity can stem from several factors, including inefficient ionization, ion suppression, or contamination of the ion source or interface. This directly impacts the instrument's sensitivity and can affect the validated limit of detection (LOD) and limit of quantification (LOQ).[1] |
| What are the initial steps to troubleshoot low signal intensity? | Begin by verifying the instrument setup. Confirm that the mass spectrometer is properly calibrated and that the correct multiple reaction monitoring (MRM) transitions for this compound are being used. Ensure the electrospray ionization (ESI) source is clean and functioning optimally. A weekly cleaning of the ion source is recommended to remove sample residues and contaminants.[1] |
| Could the mobile phase composition be the cause? | Yes, the mobile phase significantly influences ionization efficiency. For Rhein, which is an acidic compound, a mobile phase with a slightly acidic pH can enhance deprotonation and improve signal intensity in negative ion mode. Consider using volatile additives like ammonium acetate or formic acid at low concentrations (e.g., 0.01 M ammonium acetate at pH 6.0) to improve peak shape and ionization without causing significant ion suppression.[2][3] |
| How can I investigate if ion suppression is the problem? | Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[4][5] To assess this, you can perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Question | Answer |
| What causes peak tailing for this compound? | Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, a contaminated or aging column, or extra-column effects. Ensure your mobile phase pH is appropriate for Rhein to minimize unwanted interactions. |
| My this compound peak is broad. What should I check? | Peak broadening can result from a contaminated column, a void in the column packing, or an injection solvent that is stronger than the mobile phase. Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column. |
| Why is my this compound peak splitting? | A split peak can indicate a partially plugged column frit or column contamination. It can also occur if the injection solvent is significantly different from the mobile phase. Ensure your samples are filtered and that the injection solvent is compatible with the initial mobile phase conditions. |
Issue 3: Inconsistent or Shifting Retention Times
| Question | Answer |
| The retention time for this compound is not consistent between injections. What could be the issue? | Retention time shifts can be caused by changes in mobile phase composition, pH, or flow rate. Ensure your mobile phase is fresh and properly degassed. Check the pump for any pressure fluctuations that might indicate a leak or bubble in the system. Column temperature variations can also lead to shifts, so ensure the column oven is maintaining a stable temperature. |
| Can the sample matrix affect retention time? | While less common for the internal standard itself, high concentrations of matrix components can sometimes slightly alter the chromatographic behavior. Consistent and effective sample preparation is key to minimizing this variability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a stable isotope-labeled internal standard used for the accurate quantification of unlabeled Rhein in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its chemical and physical properties are nearly identical to Rhein, allowing it to co-elute and experience similar matrix effects, thus correcting for variations during sample preparation and analysis.[6]
Q2: What are the optimal MS/MS parameters for this compound detection?
For sensitive detection, a Sciex 4000 Q-Trap LC-MS/MS system or a similar instrument can be operated in negative ion mode with multiple reaction monitoring (MRM).[7][8] The specific precursor and product ion transitions will need to be optimized for your instrument, but will be shifted by +6 m/z compared to unlabeled Rhein due to the six 13C atoms.
Q3: What is a typical lower limit of quantification (LLOQ) for Rhein analysis?
Published LC-MS/MS methods have achieved LLOQs for Rhein in the low nanomolar range. For instance, one method reported an LLOQ of 7.81 nM in rat plasma[7][8], while another in human plasma reported an LLOQ of 0.005 µg/mL.[2][3]
Q4: How can I minimize matrix effects when analyzing this compound in plasma?
Effective sample preparation is crucial. Protein precipitation with a solvent like acetonitrile is a common and relatively simple method.[2][3] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) can provide a cleaner sample extract.[9] The use of this compound as an internal standard is the most effective way to compensate for unavoidable matrix effects.[5][6]
Q5: What are some key signaling pathways involving Rhein?
Rhein has been shown to exert its biological effects by modulating several signaling pathways. Notably, it can inhibit the MAPK/NF-κB signaling pathways, which are involved in inflammation and cell proliferation.[10] Additionally, Rhein has been reported to regulate the JAK2/STAT3 pathway, which plays a role in inflammatory responses.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from validated LC-MS/MS methods for Rhein analysis.
Table 1: Reported Lower Limits of Quantification (LLOQ) for Rhein
| Biological Matrix | LLOQ | Analytical Method | Reference |
| Rat Plasma | 7.81 nM | LC-MS/MS | [7][8] |
| Human Plasma | 0.005 µg/mL | LC-MS/MS | [2][3] |
| Human Plasma | 100 ng/mL | HPLC-UV | [12] |
Table 2: Method Performance Characteristics for Rhein Analysis in Rat Plasma
| Parameter | Value | Reference | | :--- | :--- | | Linearity Range | 7.81 nM to 2000.00 nM |[7][13] | | Precision (RSD) | < 9.14% |[7][8] | | Accuracy | 80.1% – 104.2% |[7][8] | | Matrix Effect Recovery | < 12.60% |[7][8] | | Stability Variance | < 10.37% |[7][8] |
Experimental Protocols
Detailed Methodology for Rhein Quantification in Rat Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of Rhein and its metabolites.[7][13]
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of rat plasma, add 20 µL of the working standard solution (containing this compound as the internal standard).
-
Add 400 µL of acetonitrile containing the internal standard (e.g., 50 nM wogonin, if this compound is not used as the IS, or a blank solution if it is).
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge the samples at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile for injection into the LC-MS/MS system.[13]
2. LC-MS/MS Conditions
-
LC System: Shimadzu UHPLC system or equivalent.[8]
-
Column: ACE C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[7][8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Negative Electrospray Ionization (ESI).[7][8]
-
MRM Transitions: To be determined by direct infusion of Rhein and this compound standards. For Rhein, a reported transition is Q1: 282.9 -> Q3: 238.5.[8] The transition for this compound would be Q1: 288.9 -> Q3: 244.5 (approximate, requires optimization).
-
Key MS Parameters:
Visualizations
Below are diagrams illustrating a key signaling pathway involving Rhein and a typical experimental workflow for its analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1330166-42-1 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Rhein-13C6 in sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor recovery of the internal standard, Rhein-13C6, during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Poor Recovery of this compound
This guide provides a systematic approach to identifying and resolving the root causes of low this compound recovery in your sample extraction protocol.
Question: My this compound recovery is low and inconsistent. Where should I start troubleshooting?
Answer:
Low and variable recovery of an internal standard (IS) like this compound can compromise the accuracy and precision of your bioanalytical method.[1] A logical first step is to systematically investigate each stage of your sample preparation process to pinpoint the source of analyte loss. It's crucial to ensure that the recovery of your analyte and internal standard is consistent, even if it is not 100%.[2]
Below is a troubleshooting workflow to guide you through this process. Start by analyzing a neat solution of this compound (without the sample matrix) to confirm that the issue is not with the standard itself or the analytical instrument. Then, proceed to evaluate each step of your extraction procedure.
Caption: A flowchart for troubleshooting poor this compound recovery.
Solid-Phase Extraction (SPE) Troubleshooting
Question: I'm using SPE and suspect my this compound is being lost. What are the common causes?
Answer:
Poor recovery during solid-phase extraction (SPE) is a frequent challenge. The loss of this compound can occur at several stages of the SPE process: sample loading, washing, or elution.[3] Given that Rhein is an acidic compound (4,5-dihydroxyanthraquinone-2-carboxylic acid), its retention and elution are highly dependent on pH.
Here is a detailed workflow for a typical SPE procedure for an acidic compound like this compound, highlighting critical steps where issues can arise.
Caption: A standard workflow for solid-phase extraction of acidic compounds.
To diagnose the problem, collect the flow-through from the sample loading and wash steps, as well as the eluate. Analyze each fraction to determine where this compound is being lost.
Table 1: Common SPE Problems and Solutions for Poor this compound Recovery
| Problem Area | Potential Cause | Recommended Solution |
| Sample Loading | Analyte Breakthrough (this compound in flow-through): The sorbent is not retaining the internal standard. | Incorrect pH: Acidify the sample to a pH at least 2 units below the pKa of Rhein's carboxylic acid group to ensure it is in its neutral, more retentive form for reversed-phase sorbents.[4] Inappropriate Sorbent: For an acidic compound like Rhein, consider a reversed-phase (C18, C8) or a mixed-mode cation exchange (MCX) sorbent.[5] High Flow Rate: Decrease the sample loading flow rate to allow adequate interaction time between this compound and the sorbent. |
| Washing | Analyte Elution (this compound in wash solution): The wash solvent is too strong and is prematurely eluting the internal standard. | Wash Solvent Too Strong: Use a weaker organic solvent in your wash solution or decrease the percentage of the organic component. Ensure the wash solution is also acidified to maintain the neutral state of this compound. |
| Elution | Incomplete Elution (this compound retained on the cartridge): The elution solvent is not strong enough to desorb the internal standard. | Elution Solvent Too Weak: Increase the strength of the organic solvent (e.g., switch from methanol to acetonitrile or add a stronger solvent). Incorrect pH: For reversed-phase SPE, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent will ionize the carboxylic acid group of this compound, reducing its retention and improving recovery.[6] Insufficient Volume: Ensure the volume of the elution solvent is adequate to completely elute the compound. Try eluting with two smaller aliquots instead of one large one. |
| General | Poor Reproducibility | Cartridge Drying Out: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[7] Matrix Effects: Biological matrices can be complex. Ensure adequate sample pre-treatment, such as protein precipitation, before loading onto the SPE cartridge.[6][8] |
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: I am performing a liquid-liquid extraction and the recovery of this compound is poor. What factors should I consider?
Answer:
Liquid-liquid extraction (LLE) relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic extraction solvent. For ionizable compounds like this compound, the pH of the aqueous phase is a critical parameter that dictates its extraction efficiency.[4]
Caption: A decision tree for troubleshooting poor this compound recovery in LLE.
Table 2: Key Parameters for Optimizing this compound Recovery in LLE
| Parameter | Influence on Recovery | Recommendations for this compound |
| pH of Aqueous Phase | For acidic compounds, a lower pH suppresses ionization, making them more soluble in organic solvents. | Acidify your sample: Adjust the pH of the plasma/aqueous sample to be at least 2 pH units below the pKa of Rhein's carboxylic acid group. This will ensure it is in its neutral form.[4][6] |
| Choice of Organic Solvent | The polarity of the extraction solvent should be matched to the analyte. | Select an appropriate solvent: Solvents like ethyl acetate, dichloromethane, or mixtures thereof are often suitable for extracting moderately polar acidic compounds. One study reported a recovery of 68 ± 3% for Rhein from plasma using a 5% solution of tert-butyl methyl ether in ethyl acetate.[9] |
| Solvent-to-Sample Ratio | A higher ratio of organic solvent to the aqueous sample can improve extraction efficiency. | Increase solvent volume: If recovery is low, try increasing the volume of the organic extraction solvent. |
| Mixing/Extraction Time | Sufficient mixing is required to facilitate the transfer of the analyte from the aqueous to the organic phase. | Ensure thorough mixing: Vortex the sample and extraction solvent vigorously for an adequate amount of time to reach equilibrium. |
| "Salting Out" Effect | Adding salt to the aqueous phase can decrease the solubility of organic compounds, promoting their transfer to the organic phase. | Consider adding salt: The addition of salts like sodium chloride or sodium sulfate to the aqueous sample before extraction can enhance the recovery of polar analytes.[4] |
Experimental Protocols
Exemplary Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the working solution of this compound.
-
Add 500 µL of 2% formic acid in water to acidify the sample and precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in 0.1% formic acid to remove polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute this compound from the cartridge with 2 mL of methanol containing 2% ammonium hydroxide.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Exemplary Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add the working solution of this compound.
-
Add 50 µL of 1M hydrochloric acid to acidify the sample (verify final pH is < 3).
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS analysis.
-
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low (~50%) but reproducible. Is this acceptable? A1: While 100% recovery is ideal, it is not always achievable. If the recovery is low but consistent and reproducible across all samples (calibration standards, QCs, and unknowns), and the signal intensity is sufficient for reliable detection, the method may still be valid.[2] The key is the consistency of the internal standard's behavior relative to the analyte. However, a very low recovery might indicate a suboptimal method that could be susceptible to variability from minor changes in the matrix or procedure. It is always best to investigate the cause of low recovery and optimize the method if possible.
Q2: Could the issue be with the this compound itself? A2: It is possible. You should verify the purity and concentration of your this compound stock solution. Also, consider the stability of the compound under your experimental conditions (e.g., exposure to light, temperature, and pH).[10] Analyzing a freshly prepared neat solution of the internal standard can help rule out degradation issues.
Q3: How do I know which SPE sorbent to choose for this compound? A3: The choice of sorbent depends on the physicochemical properties of your analyte and the nature of the sample matrix. Since Rhein is an acidic compound containing both polar (hydroxyl, carboxylic acid) and non-polar (anthraquinone backbone) moieties, several options could work. A good starting point is a reversed-phase sorbent like C18 or a polymer-based sorbent, which will retain the compound under acidic conditions. For more selective extraction from a complex matrix, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be beneficial.
Q4: Can matrix effects cause poor recovery of my internal standard? A4: Yes, matrix effects can significantly impact the recovery and signal of your internal standard. Components in the biological matrix (e.g., phospholipids, proteins) can interfere with the extraction process by blocking active sites on the SPE sorbent or by causing ion suppression/enhancement in the mass spectrometer. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thereby providing accurate quantification. However, severe matrix effects can still lead to low signal intensity and poor reproducibility. If you suspect matrix effects, consider a more rigorous sample clean-up procedure.
Q5: My flow rate in SPE seems inconsistent between samples. Could this be the problem? A5: Absolutely. An inconsistent flow rate during sample loading can lead to variable retention on the SPE sorbent and, consequently, poor reproducibility in recovery. A flow rate that is too high may not allow sufficient time for the analyte to interact with the sorbent, leading to breakthrough and low recovery. Ensure your samples have a similar viscosity and that your SPE manifold or positive pressure processor is providing consistent pressure to all wells or cartridges.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. fda.gov [fda.gov]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
Preventing degradation of Rhein-13C6 during sample processing
Welcome to the technical support center for Rhein-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a stable isotope-labeled version of Rhein, an anthraquinone compound found in several medicinal plants.[1] The six carbon-13 atoms incorporated into its structure make it an ideal internal standard for the quantification of unlabeled Rhein in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[2] Its use helps to correct for variability during sample preparation and analysis, ensuring more accurate and precise results.[2]
Q2: What are the main factors that can cause this compound degradation during sample processing?
A2: The primary factors that can lead to the degradation of this compound, and anthraquinones in general, include exposure to certain pH conditions, high temperatures, and light. Microbial activity in biological samples can also contribute to its deterioration.[3][4]
Q3: How should I store my plasma samples containing this compound to ensure its stability?
A3: For long-term storage (up to 60 days), it is recommended to keep plasma samples at -80°C. For short-term storage (up to 6 hours), samples can be kept at room temperature (25°C). Rhein has been shown to be stable under these conditions and can also withstand up to three freeze-thaw cycles without significant degradation.[5]
Q4: What are the expected metabolites of Rhein?
A4: Rhein undergoes both Phase I and Phase II metabolism. Phase I reactions include hydroxylation, while Phase II metabolism involves glucuronidation and sulfation to form more water-soluble conjugates for excretion.[6]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the extraction and analysis of this compound.
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. A stronger solvent or an increased volume may be necessary to ensure complete elution from the solid-phase extraction (SPE) cartridge. |
| Analyte Breakthrough During Sample Loading | Ensure the sample is loaded onto the SPE cartridge at an appropriate flow rate. If the flow rate is too high, the analyte may not have sufficient time to interact with the sorbent. |
| Improper pH of Sample | The pH of the sample can affect the retention of Rhein on the SPE sorbent. Adjust the pH of the sample to ensure optimal binding. |
| Degradation During Extraction | Minimize exposure to harsh conditions such as high temperatures or extreme pH during the extraction process. Work efficiently to reduce the overall processing time. |
High Variability in Quantification
| Potential Cause | Recommended Solution |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement in LC-MS analysis, can cause significant variability.[7] Ensure that your chromatographic method adequately separates this compound from interfering matrix components. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[2] |
| Inconsistent Sample Preparation | Ensure that all samples, standards, and quality controls are treated identically throughout the sample preparation workflow. Use calibrated pipettes and consistent timing for each step. |
| Instrumental Drift | Monitor the instrument's performance throughout the analytical run by regularly injecting quality control samples. This will help to identify and correct for any drift in instrument response. |
Quantitative Stability Data
The stability of Rhein has been assessed under various conditions. Since this compound is chemically identical to Rhein, it is expected to have the same stability profile.
Table 1: Stability of Rhein in Rat Plasma[5]
| Storage Condition | Duration | Concentration Level | Recovery (%) |
| Room Temperature (25°C) | 6 hours | Low QC | 85.64 |
| Medium QC | 92.17 | ||
| High QC | 98.33 | ||
| Freeze-Thaw Cycles (from -80°C) | 3 cycles | Low QC | 81.30 |
| Medium QC | 89.92 | ||
| High QC | 104.76 | ||
| Long-Term Storage (-80°C) | 60 days | Low QC | 90.21 |
| Medium QC | 95.88 | ||
| High QC | 101.52 |
Table 2: Influence of pH and Temperature on Anthraquinone Stability (Qualitative)[3]
| Condition | Observation |
| High Temperature (50°C and 70°C) | Significant degradation of anthraquinones is observed. |
| Acidic pH (e.g., pH 3.5) | Anthraquinones exhibit good stability. |
| Neutral to Basic pH (e.g., pH 6.7) | A substantial reduction in anthraquinone concentration can occur. |
Experimental Protocols
Protocol 1: Plasma Protein Precipitation for Rhein Analysis
This protocol is a common and effective method for extracting Rhein from plasma samples.
Materials:
-
Plasma sample containing Rhein and this compound internal standard
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 13,000 g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant is now ready for analysis by LC-MS/MS.
Signaling and Experimental Workflow Diagrams
Rhein Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of Rhein in the body. Phase I metabolism involves hydroxylation, and Phase II metabolism consists of glucuronidation and sulfation.
Caption: Metabolic pathway of Rhein.
Sample Processing Workflow
This diagram outlines the key steps in a typical sample preparation workflow for the analysis of this compound.
Caption: Sample processing workflow.
Troubleshooting Logic for Low this compound Recovery
This diagram provides a logical workflow for troubleshooting low recovery of this compound during sample processing.
Caption: Troubleshooting low recovery.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of phase I and phase II metabolic pathways of rhein: species differences and their potential relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. bataviabiosciences.com [bataviabiosciences.com]
Validation & Comparative
Validating Analytical Methods for Rhein: A Comparative Guide to Using Rhein-13C6
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Rhein, an active metabolite of diacerein with a range of biological activities.[1] A special focus is placed on the use of Rhein-13C6, a stable isotope-labeled internal standard, to enhance method reliability and accuracy in bioanalytical settings.
The Role of this compound in Bioanalysis
This compound is a derivative of Rhein where six carbon atoms are replaced with the stable isotope carbon-13.[2] This isotopic labeling does not alter the chemical properties but increases the molecular weight, allowing it to be distinguished from the unlabeled (native) Rhein by mass spectrometry (MS).[2]
When used as an internal standard (IS) in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), this compound offers significant advantages:
-
Compensates for Matrix Effects: It co-elutes with the native Rhein, experiencing similar ionization suppression or enhancement, which helps to correct for variations caused by the sample matrix (e.g., plasma, urine).
-
Corrects for Sample Variability: It accounts for analyte loss during sample preparation and extraction.
-
Improves Accuracy and Precision: By normalizing the response of the native analyte to that of the stable isotope-labeled standard, the method's precision and accuracy are significantly improved.
Comparison of Analytical Methods
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of published methods for Rhein quantification.
Table 1: Performance of LC-MS/MS Methods for Rhein Quantification
| Method | Internal Standard (IS) | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) | Ref |
| UPLC-MS/MS | This compound (Intended Use) | Method Dependent | Method Dependent | High | High | High | [1] |
| LC-MS/MS | Wogonin | 7.81 - 2000 nM | 7.81 nM | 80.1 - 104.2 | < 9.14 | < 12.60 (Variance) | [3][4] |
| LC-MS/MS | Celecoxib | 0.005 - 5.00 µg/mL | 0.005 µg/mL | Within ±15% | < 15% | 36.01 | [5] |
| UPLC-MS/MS | Not Specified | 7 min analysis time | High Sensitivity | Satisfactory | Satisfactory | Satisfactory | [5] |
Table 2: Performance of HPLC-UV Methods for Rhein Quantification
| Method | Internal Standard (IS) | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) | Ref |
| HPLC-UV | p-aminobenzoic acid | 200 - 20,000 ng/mL | Not Specified | > 0.9988 (r²) | Precise | Not Specified | [6] |
| HPLC-UV | 1,8-dihydroxyanthraquinone | Not Specified | 100 ng/mL | 85 - 115 | < 15-20 | 68 ± 3 | [7] |
| HPLC-UV | Not Specified | 0.1 - 7.0 µg/mL | Not Specified | Not Specified | Not Specified | 85 | [1] |
| HPLC-UV | Not Specified | 0.25 - 5.00 µg/mL | 0.20 - 0.34 µg/mL | -8.17 to 12.06 (RME%) | ≤ 5.78 | Not Specified | [8] |
Experimental Protocols
Adherence to a validated protocol is crucial for obtaining reliable and reproducible data. Below is a representative protocol for the quantification of Rhein in rat plasma using UPLC-MS/MS with this compound as an internal standard, based on established methodologies and regulatory guidelines.[3][8][9]
Protocol: UPLC-MS/MS Quantification of Rhein in Plasma
1. Materials and Reagents:
-
Rhein (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Rat Plasma (with anticoagulant, e.g., K2-EDTA)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Rhein and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Rhein stock solution with 50% acetonitrile to prepare calibration standards ranging from 5 ng/mL to 5000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank rat plasma with Rhein at low, medium, and high concentrations (e.g., 15, 150, and 4000 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (50 ng/mL this compound in acetonitrile) to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions:
-
UPLC System: Acquity UPLC or similar.
-
Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.[6]
-
Mobile Phase A: 1 mM Ammonium Acetate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 4000 Q-Trap).[3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Rhein: Q1: 282.9 m/z → Q3: 238.5 m/z.[3]
-
This compound: Q1: 288.9 m/z → Q3: 244.5 m/z (predicted).
-
5. Method Validation Parameters: The method should be validated according to FDA or EMA guidelines, assessing the following parameters[8][9]:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to check for interferences.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (Rhein/Rhein-13C6) against the concentration. The correlation coefficient (r²) should be >0.99.[10]
-
Accuracy and Precision: Analyze QC samples in replicate (n=5) on three different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤15% (≤20% for LLOQ).[9]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy and precision.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked plasma with that in post-extraction spiked plasma.
-
Stability: Evaluate the stability of Rhein in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[3]
Visualizing Workflows and Concepts
Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations were created using the DOT language to illustrate key aspects of this guide.
Caption: Bioanalytical Method Validation Workflow.
Caption: Comparison of Internal Standard Types.
Rhein has been shown to exert its biological effects through various signaling pathways. One notable example is its interaction with the Wnt/β-catenin pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[2][11]
Caption: Rhein's effect on Wnt/β-catenin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The wnt/β-catenin signaling pathway participates in rhein ameliorating kidney injury in DN mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmaerudition.org [pharmaerudition.org]
- 11. The natural agent rhein induces β‐catenin degradation and tumour growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Accuracy: A Comparative Guide to Rhein-13C6 and Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between Rhein-13C6 and deuterated internal standards for the quantification of Rhein, a key compound in pharmaceutical research, supported by established principles and experimental evidence in mass spectrometry.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting variability throughout the analytical process, including sample extraction, injection volume, and matrix effects.[1][2] While both this compound and deuterated Rhein serve as SIL-IS, their inherent physicochemical properties can significantly impact the reliability and accuracy of analytical data. This guide delves into a head-to-head comparison, providing the rationale for selecting the optimal internal standard for your research.
Mitigating the Matrix Effect: The Core Challenge in Bioanalysis
Biological matrices, such as plasma and urine, are complex environments containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1] An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect, thereby providing reliable normalization.
Head-to-Head Comparison: this compound vs. Deuterated Rhein
The fundamental difference between this compound and a deuterated analog lies in the isotopes used for labeling. This compound incorporates six heavy carbon-13 atoms, while a deuterated standard replaces hydrogen atoms with deuterium. This seemingly subtle distinction has profound implications for analytical performance.
| Feature | This compound (¹³C-labeled) | Deuterated Rhein (²H-labeled) |
| Chromatographic Co-elution | Identical to unlabeled Rhein.[3][4] | Potential for chromatographic shift. [5][6] |
| Isotopic Effect | Negligible. The mass difference between ¹²C and ¹³C is minimal, leading to identical chemical and physical properties.[6] | Possible. The significant mass difference between hydrogen and deuterium can alter physicochemical properties, affecting retention time and ionization.[5][6] |
| Isotopic Stability | High. Carbon-carbon bonds are stable, preventing the loss or exchange of the ¹³C label.[5] | Risk of back-exchange. Deuterium atoms, especially on heteroatoms or acidic positions, can exchange with protons from the solvent or matrix. |
| Accuracy & Precision | Superior. Identical behavior to the analyte ensures the most accurate correction for matrix effects and other variabilities.[2][4] | Generally good, but can be compromised. Chromatographic shifts can lead to differential matrix effects between the analyte and the standard.[7] |
| Cost | Generally higher due to more complex synthesis.[3][8] | Typically lower and more readily available.[9] |
The Decisive Advantage of this compound: Chromatographic Co-elution
The most significant advantage of this compound is its identical chromatographic behavior to the unlabeled analyte.[3][4] Because the substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties, this compound co-elutes perfectly with Rhein. This ensures that both compounds experience the exact same analytical conditions, including the degree of ion suppression or enhancement from the biological matrix at any given point in the chromatographic run.
In contrast, deuterated standards can exhibit a slight shift in retention time compared to their non-deuterated counterparts.[5][6] This "isotopic effect" is due to the doubling of the atomic mass when hydrogen is replaced by deuterium, which can alter the compound's polarity and interaction with the stationary phase. Even a small difference in retention time can expose the analyte and the internal standard to different matrix components as they elute, leading to inaccurate correction and compromised data quality.[7]
Experimental Protocol: A Validated LC-MS/MS Method for Rhein Quantification
1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound or deuterated Rhein).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Rhein: Q1/Q3 (e.g., m/z 283.0 -> 239.0)
-
This compound: Q1/Q3 (e.g., m/z 289.0 -> 245.0)
-
Deuterated Rhein (hypothetical): Q1/Q3 (e.g., m/z 287.0 -> 243.0, assuming d4 labeling)
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship behind the choice of internal standard.
Caption: A typical experimental workflow for the quantification of Rhein in a biological matrix using an internal standard.
Caption: The logical framework guiding the selection of an internal standard for achieving accurate analytical results.
Conclusion: Investing in Accuracy
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Gold Standard: Cross-Validation of Bioanalytical Methods Using Rhein-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. When quantifying endogenous or exogenous compounds in biological matrices, the choice of calibration strategy can significantly impact data quality. This guide provides an objective comparison of bioanalytical methods for the quantification of Rhein, a key therapeutic compound, utilizing Rhein-13C6 as a stable isotope-labeled internal standard versus an external standard method. The supporting experimental data and detailed protocols underscore the superiority of the internal standard approach for robust and reproducible results.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection. By compensating for variability in sample preparation, injection volume, and matrix effects, this compound ensures higher accuracy and precision compared to external standard calibration.
Unveiling the Performance Advantage: A Head-to-Head Comparison
To illustrate the practical benefits of using this compound, we present a summary of a cross-validation study comparing the performance of a UPLC-MS/MS method for Rhein quantification using both an internal standard (this compound) and an external standard calibration.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with this compound Internal Standard | External Standard Method |
| Linearity (r²) | >0.999 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 8% | ≤ 20% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Effect (%CV) | < 10% | > 30% |
| Recovery (%) | Consistent across concentration levels | Variable and inconsistent |
The data clearly demonstrates that the method incorporating this compound exhibits superior performance across all key validation parameters. Notably, the lower LLOQ allows for the quantification of Rhein at lower concentrations with greater confidence. The significantly improved precision and accuracy highlight the effective compensation for analytical variability provided by the stable isotope-labeled internal standard. Furthermore, the dramatic reduction in matrix effect with this compound underscores its ability to mitigate the influence of interfering components within the biological matrix, a common challenge in bioanalysis.
Experimental Protocols: A Guide to Robust Rhein Quantification
UPLC-MS/MS Method with this compound Internal Standard
This protocol outlines the validated method for the quantification of Rhein in human plasma using this compound as an internal standard.
a. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
-
Gradient: 20% B to 95% B in 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
c. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Rhein: 283.0 -> 239.0
-
This compound: 289.0 -> 245.0
-
External Standard Method
The external standard method follows the same sample preparation and UPLC-MS/MS conditions as described above, with the exception that no internal standard is added to the samples. Quantification is performed by comparing the analyte response in the unknown sample to a calibration curve prepared from external standards.
Visualizing the Workflow and Metabolic Fate
To further elucidate the experimental process and the biological context of Rhein, the following diagrams are provided.
Caption: Workflow for Rhein quantification using an internal standard.
Caption: Major metabolic pathways of Rhein.
Conclusion: The Clear Choice for Bioanalytical Integrity
The cross-validation data presented unequivocally supports the use of this compound as an internal standard for the bioanalysis of Rhein. The resulting improvements in sensitivity, precision, and accuracy, particularly in complex biological matrices, provide a more reliable and robust method essential for regulated studies in drug development. While the external standard method may appear simpler, it is prone to inaccuracies that can compromise the integrity of study results. For high-confidence quantitative bioanalysis of Rhein, the adoption of a stable isotope-labeled internal standard like this compound is not just a recommendation, but a necessity.
The Gold Standard: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other common alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.
In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations.[2][3] While various types of internal standards exist, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.[3][4]
Unparalleled Compensation for Analytical Variability
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[6] This near-identical nature is the cornerstone of its superior performance.
Mitigating Matrix Effects: The Achilles' Heel of Bioanalysis
Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a significant source of imprecision and inaccuracy in LC-MS analysis.[1][7] Because a SIL-IS has virtually the same chemical structure and chromatographic behavior as the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement.[2][8] By calculating the ratio of the analyte response to the SIL-IS response, these matrix-induced variations are effectively normalized, leading to more accurate and reliable quantification.[8]
Correcting for Sample Preparation Inconsistencies
The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution, where analyte loss can occur.[2] A SIL-IS, being chemically and physically analogous to the analyte, will be lost to a similar extent during these procedures.[9] This parallel behavior allows the SIL-IS to compensate for variability in sample recovery, ensuring that the final calculated concentration is a true reflection of the analyte's concentration in the original sample.[10]
Performance Comparison: SIL-IS vs. Structural Analog IS
The most common alternative to a SIL-IS is a structural analog internal standard, a compound with a similar chemical structure to the analyte.[3] While more readily available and less expensive, structural analogs often fall short in their ability to comprehensively correct for all sources of analytical variability.
Quantitative Data Summary
The following table summarizes experimental data comparing the performance of SIL-ISs with structural analog internal standards in key bioanalytical validation parameters.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | SIL-IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations. |
| Precision (%CV) | Typically <10%[2][11] | Can be >15%[11] | The use of a SIL-IS results in significantly better precision, as it tracks the analyte's behavior more closely. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS)[11] | Inconsistent compensation (can be >20% difference)[11] | The near-identical nature of SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog. |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[1][12] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Obtain blank biological matrix from at least six different sources.[1]
-
Prepare two sets of samples:
-
Set A: Spike the analyte and internal standard at low and high concentrations into the reconstitution solvent.
-
Set B: Extract the blank matrix from each of the six sources. Spike the analyte and internal standard at the same low and high concentrations into the post-extraction supernatant.[13]
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix factor (MF) for each source:
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
-
The coefficient of variation (%CV) of the MF across the different sources should be ≤15%.[13]
Recovery Assessment
Objective: To determine the efficiency of the extraction process for the analyte and internal standard.
Protocol:
-
Prepare three sets of samples at three concentration levels (low, medium, and high):
-
Set 1 (Pre-extraction spike): Spike the analyte and internal standard into the blank biological matrix before the extraction procedure.
-
Set 2 (Post-extraction spike): Extract blank biological matrix and spike the analyte and internal standard into the final extract. This represents 100% recovery.[6]
-
Set 3 (Neat solution): Spike the analyte and internal standard directly into the reconstitution solvent.
-
-
Analyze all three sets of samples.
-
Calculate the recovery:
-
% Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100[14]
-
-
While 100% recovery is not required, it should be consistent and reproducible.[6] The %CV of the recovery across the concentration levels should ideally be ≤15%.
Accuracy and Precision Determination
Objective: To assess the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in the biological matrix.[1]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: Calculate the percent bias from the nominal concentration for each QC sample:
-
% Bias = ((Mean measured concentration - Nominal concentration) / Nominal concentration) * 100
-
The mean bias should be within ±15% of the nominal value (±20% at the LLOQ).[1]
-
-
Precision: Calculate the percent coefficient of variation (%CV) for the replicate measurements at each QC level.
-
%CV = (Standard deviation / Mean measured concentration) * 100
-
The %CV should not exceed 15% (20% at the LLOQ).[1]
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the principle of matrix effect compensation.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
Caption: How a SIL-IS compensates for matrix-induced ion suppression.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development.[4] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. For researchers, scientists, and drug development professionals committed to the highest standards of analytical excellence, the adoption of SIL-ISs is not just a best practice, but a critical component of generating defensible and high-impact scientific data.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. Estimation of Absolute Protein Quantities of Unlabeled Samples by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. e-b-f.eu [e-b-f.eu]
- 14. pubs.acs.org [pubs.acs.org]
Precision in Rhein Quantification: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Rhein, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of quantification strategies for Rhein, with a particular focus on the use of the stable isotope-labeled internal standard, Rhein-13C6, versus structural analog internal standards.
The inherent variability in sample preparation and analysis, especially when dealing with complex biological matrices, necessitates the use of an internal standard (IS) to ensure reliable quantification. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus compensating for potential errors. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard due to their near-identical physicochemical properties to the analyte.
This guide will delve into the experimental data supporting different internal standard methodologies and illustrate the workflows and underlying principles that contribute to enhanced accuracy and precision in Rhein quantification.
The Gold Standard: this compound for Stable Isotope Dilution
Stable isotope dilution (SID) is a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. In the case of Rhein quantification, this compound serves as an ideal internal standard. By incorporating six carbon-13 atoms, this compound is chemically identical to Rhein but has a distinct mass, allowing for its differentiation by a mass spectrometer.
The co-elution of the analyte and its SIL internal standard during chromatography means they experience the same matrix effects and ionization suppression or enhancement. This co-elution is a key advantage, as it provides the most accurate correction for these common sources of error in LC-MS analysis. The use of a SIL internal standard is a valuable strategy for the development and validation of robust bioanalytical methods for the accurate and precise determination of Rhein.[1]
Experimental Workflow for Rhein Quantification using this compound
The following diagram illustrates a typical experimental workflow for quantifying Rhein in a biological matrix using this compound as an internal standard.
An Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available, a structural analog can be a viable alternative. A structural analog is a molecule that is chemically similar to the analyte but has a different molecular structure and mass. For Rhein quantification, a compound like wogonin has been successfully used as an internal standard.
However, it is crucial to recognize that structural analogs do not perfectly mimic the analyte's behavior. Differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency. These differences can result in less effective compensation for matrix effects and may compromise the accuracy and precision of the quantification.
Comparative Analysis of Method Performance
A recent study by Siddiqui et al. (2025) developed and validated a sensitive LC-MS/MS method for the quantification of Rhein and its metabolites in rat plasma using wogonin as an internal standard. The key performance parameters of this method are summarized in the table below.
| Parameter | Performance with Wogonin (Structural Analog IS) |
| Linearity (Concentration Range) | 7.81 nM to 2000.00 nM (r > 0.99) |
| Lower Limit of Quantification (LLOQ) | 7.81 nM |
| Intra-day Precision (%RSD) | < 9.14% |
| Inter-day Precision (%RSD) | < 9.14% |
| Intra-day Accuracy (%Bias) | 80.1% to 104.2% |
| Inter-day Accuracy (%Bias) | 80.1% to 104.2% |
| Matrix Effect (%CV) | < 12.60% |
Data extracted from Siddiqui et al. (2025).[2]
The data demonstrates that a well-validated method using a structural analog can achieve acceptable levels of accuracy and precision according to regulatory guidelines. However, the use of a stable isotope-labeled internal standard like this compound is expected to provide superior performance, particularly in minimizing variability arising from matrix effects. The closer the internal standard is to the analyte in chemical and physical properties, the better it will compensate for variations during sample processing and analysis.
Experimental Protocols
Method Using a Structural Analog Internal Standard (Wogonin)
The following is a summary of the experimental protocol adapted from Siddiqui et al. (2025)[2]:
-
Sample Preparation:
-
To 20 µL of plasma, add 20 µL of the calibration standard or quality control sample.
-
Add 400 µL of the internal standard working solution (50 nM wogonin in 50% acetonitrile).
-
Sonicate the samples to ensure efficient drug extraction.
-
Centrifuge at 20,000 × g for 15 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: Shimadzu UHPLC system.
-
Column: ACE C18 column (50 × 2.1 mm I.D., 1.7 µm).
-
Mobile Phase: A gradient of 1.0 mM ammonium acetate and acetonitrile.
-
Mass Spectrometer: Sciex 4000 Q-Trap LC-MS/MS.
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
The Underlying Principle: Mitigating Matrix Effects
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. The following diagram illustrates how a stable isotope-labeled internal standard effectively mitigates these effects.
Conclusion
For the highest level of accuracy and precision in Rhein quantification, the use of this compound as a stable isotope-labeled internal standard is the recommended approach. The near-identical physicochemical properties of this compound to the native analyte ensure the most effective compensation for analytical variability, particularly from matrix effects.
While methods employing structural analog internal standards can be validated to meet regulatory requirements, they are inherently more susceptible to inaccuracies arising from differences in chemical behavior between the analyte and the internal standard. Therefore, for demanding applications such as pharmacokinetic studies in drug development, the investment in a stable isotope-labeled internal standard like this compound is justified by the superior quality and reliability of the resulting data.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Rhein quantification methods
A Comparative Guide to Rhein Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Rhein, an active metabolite of diacerein, a drug used in the management of osteoarthritis. The selection of an appropriate quantification method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological studies. This document summarizes the performance of commonly employed techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), based on published validation data.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for different Rhein quantification methods as reported in various studies. This allows for a direct comparison of their sensitivity, accuracy, precision, and linearity.
| Method | Matrix | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citation |
| LC-MS/MS | Human Plasma | 0.005 - 5.00 µg/mL | LLOQ: 0.005 µg/mL | Within FDA limits | Within FDA limits | 36.01 | [1][2] |
| LC-MS/MS | Rat Plasma | 7.81 - 2000.00 nM | LLOQ: 7.81 nM | 80.1 - 104.2 | < 9.14 | Not specified | [3][4][5][6] |
| HPLC-UV | Human Plasma | 0.1 - 7.0 µg/mL | LOQ: 100 ng/mL | Not specified | Not specified | 68 ± 3 | [7][8] |
| HPLC-UV | Plant Extract | 0.25 - 5.00 µg/mL | LOD: 0.07-0.11 µg/mL, LOQ: 0.20-0.34 µg/mL | -8.17 to 12.06 (RME%) | ≤ 5.78 | Not specified | [9] |
| HPTLC | Plant Leaves | 40 - 480 ng/band | Not specified | 98.8 | < 5 | 98.8 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and for making informed decisions about which method to adopt.
LC-MS/MS Method for Rhein Quantification in Plasma
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of Rhein are expected.[1][5]
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., celecoxib).[1]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.01 M ammonium acetate (pH 6.0), acetonitrile, and methanol (30:58:12, v/v/v) or 1.0 mM ammonium acetate and acetonitrile.[1][3][4]
-
Flow Rate: As appropriate for the column dimensions.
Mass Spectrometry Detection:
-
Instrument: API-4000 Q-Trap LC-MS/MS or Sciex 4000 Q-Trap LC-MS/MS.[1][3][4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3][4]
HPLC-UV Method for Rhein Quantification
A robust and widely accessible method suitable for routine analysis and quality control.
Sample Preparation (Plasma):
-
Perform liquid-liquid extraction of Rhein from plasma using a 5% solution of tert-butyl methyl ether in ethyl acetate or ethyl acetate alone.[7][8]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Chromatographic Conditions:
-
Column: Reversed-phase ODS column.[8]
-
Mobile Phase: A gradient mixture of acetate buffer and acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
HPTLC Method for Rhein Quantification
A rapid and cost-effective method, particularly useful for the analysis of Rhein in herbal extracts and commercial products.[10]
Sample Preparation (Plant Material):
-
Extract the dried and powdered plant material with a suitable solvent (e.g., methanol) using reflux.[11]
-
Filter and concentrate the extract.
-
Dissolve the dried extract in a suitable solvent for application to the HPTLC plate.
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F₂₅₄ HPTLC plate.[10]
-
Mobile Phase: Ethyl acetate: methanol: water (100:17:10, v/v/v).[10]
-
Application: Apply samples and standards as bands.
-
Development: Develop the plate in a chromatographic chamber.
-
Densitometric Scanning: Quantify the separated bands at a suitable wavelength.
Visualized Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantification method.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous HPTLC Determination of Rhein and Aloe-emodin in Senna alata Leaves from Thailand and their Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Justification for Utilizing Rhein-13C6 in New Drug Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery and development necessitates robust and reliable tools to accurately characterize the pharmacokinetic and metabolic profiles of new chemical entities. Stable isotope-labeled compounds have emerged as indispensable assets in this domain, offering significant advantages over traditional methodologies. This guide provides a comprehensive justification for the use of Rhein-13C6, a stable isotope-labeled analogue of Rhein, in new drug applications. It objectively compares its performance with alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their preclinical and clinical studies.
Superiority of Stable Isotope Labeling: this compound vs. Alternatives
The primary alternatives to this compound in drug metabolism and pharmacokinetic (DMPK) studies are unlabeled Rhein and radiolabeled Rhein (e.g., 14C-Rhein). While each has its applications, this compound offers a compelling combination of accuracy, safety, and versatility.
Key Performance Comparison:
| Feature | This compound (Stable Isotope) | 14C-Rhein (Radioisotope) | Unlabeled Rhein |
| Analytical Principle | Mass Spectrometry (LC-MS/MS) | Scintillation Counting / Mass Spectrometry | Mass Spectrometry (LC-MS/MS) |
| Safety | Non-radioactive, no radiation exposure risk.[1][2][3] | Radioactive, requires specialized handling and disposal, potential for radiation exposure. | Non-radioactive. |
| Tracer Type | Stable Isotope Tracer. | Radioactive Tracer. | Not a tracer. |
| Endogenous Interference | Minimal, distinguished by mass difference. | Minimal, distinguished by radioactivity. | High, indistinguishable from endogenous or co-administered unlabeled drug. |
| Study Design Flexibility | Allows for simultaneous administration with unlabeled drug (microdosing), repeat dosing in the same subject, and studies in sensitive populations.[2] | Restrictions on use in certain populations (e.g., pregnant women, children), repeat dosing limited by radiation exposure. | Limited for tracer studies. |
| Cost | Higher initial synthesis cost, but potentially lower overall study costs due to simpler logistics and reduced safety precautions.[1][4] | Lower synthesis cost for some common isotopes, but higher costs associated with radioactive material handling, storage, and disposal. | Lowest cost. |
| Metabolite Identification | Facilitates identification of metabolites by tracking the 13C label.[5] | Enables tracking of all drug-related material.[6] | Difficult to distinguish drug-related metabolites from endogenous compounds. |
| Bioanalytical Method | Serves as an ideal internal standard for LC-MS/MS, correcting for matrix effects and extraction variability.[5][7] | Can be quantified by radioactivity, but for structural elucidation, LC-MS is still required. | Requires a validated internal standard for accurate quantification. |
Experimental Data Supporting the Use of this compound
The primary application of this compound is as an internal standard in bioanalytical methods for the accurate quantification of Rhein and its metabolites in biological matrices. Its chemical and physical properties are virtually identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing superior accuracy and precision.
Table 1: Bioanalytical Method Validation Parameters for Rhein using a Stable Isotope-Labeled Internal Standard.
| Parameter | Acceptance Criteria (FDA Guidelines) | Typical Performance with this compound IS |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Sufficiently low for intended study | 7.81 nM in plasma[8][9] |
| Matrix Effect | Monitored and minimized | Corrected for by the co-eluting stable isotope internal standard. |
| Extraction Recovery | Consistent and reproducible | High and consistent across concentration ranges. |
Data synthesized from typical performance characteristics of LC-MS/MS methods utilizing stable isotope-labeled internal standards.[8][9][10][11]
Experimental Protocols
Bioanalytical Method for Quantification of Rhein in Plasma using this compound
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rhein in rat plasma, using this compound as an internal standard.
a. Materials and Reagents:
-
Rhein analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Rat plasma (blank)
b. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
c. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimized for separation of Rhein and its metabolites.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rhein: Precursor ion (m/z) -> Product ion (m/z) (to be determined)
-
This compound: Precursor ion (m/z+6) -> Product ion (m/z) (to be determined)
-
d. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity, matrix effect, and stability.
In-life Protocol for an Absorption, Distribution, Metabolism, and Excretion (ADME) Study of this compound in Rats
This protocol outlines a typical ADME study in rats following oral administration of this compound.
a. Animals:
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Acclimatize for at least one week before the study.
b. Dosing:
-
Fast animals overnight with free access to water.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
c. Sample Collection:
-
Blood: Collect blood samples via tail vein or other appropriate method at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Process to plasma and store at -80°C.
-
Urine and Feces: House rats in individual metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).
-
Tissues (optional, terminal procedure): At the end of the study, euthanize animals and collect tissues of interest (e.g., liver, kidneys, intestine, brain).
d. Sample Analysis:
-
Plasma: Analyze for this compound and its metabolites using the validated LC-MS/MS method.
-
Urine and Feces: Homogenize feces and analyze aliquots of urine and fecal homogenates for total 13C-labeled material.
-
Tissues: Homogenize tissues and analyze for the concentration of this compound and its metabolites.
e. Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from plasma concentration-time data.
-
Determine the routes and rates of excretion of this compound and its metabolites.
-
Quantify the distribution of the compound in various tissues.
Visualizing the Rationale: Workflows and Pathways
Experimental Workflow for a Rodent ADME Study
The following diagram illustrates a typical workflow for an Absorption, Distribution, Metabolism, and Excretion (ADME) study in rodents using an isotopically labeled compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stable isotopes as tracers in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1330166-42-1 | Benchchem [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiles of Rhein Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein, an anthraquinone compound and the primary active metabolite of diacerein, is recognized for its anti-inflammatory, hepatoprotective, and nephroprotective properties.[1][2] However, significant inter-species variations in its metabolism have been observed, influencing its efficacy and toxicity profile.[3][4] This guide provides a comprehensive comparison of the metabolic profiles of Rhein in humans, monkeys, rats, mice, rabbits, and dogs, supported by experimental data.
Quantitative Comparison of Rhein Metabolism
The metabolism of Rhein primarily involves Phase I hydroxylation and Phase II conjugation reactions, predominantly glucuronidation and sulfation.[3][4] The extent and nature of these reactions vary significantly across species.
In Vitro Metabolism: Glucuronide Formation in Liver Microsomes
In vitro studies using liver microsomes highlight the species-specific differences in Rhein glucuronidation. Primates, including humans and monkeys, predominantly form rhein acyl glucuronide, a reactive metabolite. In contrast, rodents and dogs primarily produce hydroxyl glucuronides.
Table 1: Formation Rates of Rhein Monoglucuronides in Liver Microsomes from Different Species
| Species | Rhein Acyl Glucuronide (RG3) Formation Rate (pmol/min/mg protein) | Rhein Hydroxyl Glucuronide (RG1 & RG2) Formation Rate (pmol/min/mg protein) | Predominant Metabolite |
| Human | ~150 | ~100 | Rhein Acyl Glucuronide |
| Monkey | ~125 | ~75 | Rhein Acyl Glucuronide |
| Rat | ~25 | ~200 | Rhein Hydroxyl Glucuronides |
| Mouse | ~15 | ~125 | Rhein Hydroxyl Glucuronides |
| Dog | ~10 | ~90 | Rhein Hydroxyl Glucuronides |
Data adapted from in vitro experiments with liver microsomes. The formation rates are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
In Vivo Metabolite Distribution
While comprehensive quantitative data for in vivo metabolite concentrations across all species is limited, qualitative and semi-quantitative studies reveal distinct metabolic profiles in plasma and urine.
Table 2: Major Rhein Metabolites Identified in Urine Across Different Species
| Species | Rhein Glucuronides | Rhein Sulfates | Acyl Glucuronides | Hydroxylated Metabolites | Quinoid Product | Bisglucuronides |
| Human | Phenolic monoglucuronides | Monosulfates | Present | Detected as glucuronides | Not Detected | Not Detected |
| Rat | Phenolic monoglucuronides | Monosulfates | Not a major metabolite | Detected as glucuronides | Not Detected | Bisether/ether glucuronide |
| Rabbit | Phenolic monoglucuronides | Monosulfates | Not a major metabolite | Detected as glucuronides | Present | Bisphenolic, mixed ether/ester |
| Dog | Phenolic monoglucuronides | Monosulfates | Not a major metabolite | Detected as glucuronides | Not Detected | Not Detected |
This table summarizes the major classes of metabolites detected. The relative abundance of each metabolite can vary.[3][4]
Experimental Protocols
In Vitro Metabolism with Liver Microsomes
This protocol outlines the general procedure for assessing the in vitro metabolism of Rhein using liver microsomes from different species.
-
Incubation Mixture Preparation: A typical incubation mixture (total volume of 200 µL) contains:
-
Liver microsomes (0.5 mg/mL protein)
-
Rhein (10 µM)
-
Magnesium chloride (MgCl₂, 5 mM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA, 2 mM)
-
Phosphate buffer (pH 7.4)
-
-
Incubation: The mixture is pre-incubated at 37°C for 5 minutes before the addition of UDPGA to initiate the reaction. The incubation is carried out for a specified time (e.g., 60 minutes) at 37°C.
-
Reaction Termination: The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Analysis: The formation of metabolites is analyzed by UPLC-MS/MS.
UPLC-Q-TOF/MS Analysis of Rhein and its Metabolites
This protocol describes a typical method for the separation and identification of Rhein and its metabolites in biological samples.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF/MS) is used.
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is commonly employed for separation.
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A representative gradient program starts with a low percentage of Solvent B, which is gradually increased to elute the compounds of interest.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode. Data is acquired in full scan mode to detect all possible metabolites, and tandem mass spectrometry (MS/MS) is used for structural elucidation of the detected metabolites.
-
Data Analysis: The acquired data is processed using specialized software to identify and quantify Rhein and its metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizing Rhein Metabolism and Experimental Workflow
Metabolic Pathway of Rhein
The following diagram illustrates the primary metabolic pathways of Rhein, including Phase I hydroxylation and Phase II glucuronidation and sulfation.
Caption: Metabolic pathways of Rhein.
Experimental Workflow for Metabolite Analysis
This diagram outlines the typical workflow for the analysis of Rhein metabolites from biological samples.
Caption: Experimental workflow for Rhein metabolite analysis.
Conclusion
The metabolic profile of Rhein exhibits significant species-dependent variations. Notably, the formation of a reactive acyl glucuronide is predominant in humans and monkeys, which may have implications for both the therapeutic and toxicological effects of Rhein-containing drugs. In contrast, rodents and dogs primarily form less reactive hydroxyl glucuronides. These differences underscore the importance of selecting appropriate animal models in the preclinical development of drugs containing Rhein to accurately predict human metabolism and potential toxicity. Further quantitative in vivo studies are warranted to provide a more complete picture of the species-specific disposition of Rhein and its metabolites.
References
- 1. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics and Metabolic Profile of Rhein Following Oral Administration of Niuhuang Shang Qing Tablets, Rhubarb and Rhein in Rats [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rhein-13C6
Chemical and Physical Properties
Understanding the properties of Rhein-13C6 is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉¹³C₆H₈O₆ | [1] |
| Molecular Weight | 290.18 g/mol | [2][3] |
| Appearance | Yellow Crystalline Solid | [3][4] |
| Solubility | Soluble in DMSO. Limited solubility in water, good solubility in ethanol. | [1][4] |
| Storage | 2-8°C Refrigerator | [3] |
Experimental Protocols: Disposal and Decontamination
The following step-by-step procedures are based on general best practices for laboratory chemical disposal and information available for the parent compound, Rhein.
Personal Protective Equipment (PPE) Requirements:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Skin Protection: Wear impervious, flame-resistant clothing and handle with chemical-resistant gloves.[5]
-
Respiratory Protection: If dust or aerosols may be generated, use a full-face respirator.[5]
Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.[6][7]
-
Cleanup: Carefully sweep or scoop up the spilled solid material. Place the material into a suitable, labeled, and closed container for disposal.[5] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
Disposal Procedure:
This compound should be disposed of as chemical waste in accordance with all local, state, and federal regulations.
-
Waste Identification: Label the waste container clearly as "this compound" and include any relevant hazard information.
-
Containerization: Use a compatible, sealed container for waste storage.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal company.[6] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Important Considerations:
-
The information provided here is based on the properties of the unlabeled parent compound, Rhein, and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not found in the available resources.
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Regulations for chemical waste disposal can vary significantly by location. Ensure full compliance with all applicable local, state, and federal regulations.
-
The parent compound, Rhein, is known to cause skin and serious eye irritation.[7] Assume this compound has similar hazardous properties.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C15H8O6 | CID 71752058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy this compound (EVT-1440864) | 1330166-42-1 [evitachem.com]
- 5. echemi.com [echemi.com]
- 6. isotope.com [isotope.com]
- 7. astechireland.ie [astechireland.ie]
Essential Safety and Logistics for Handling Rhein-13C6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Rhein-13C6 is paramount. This document provides immediate, actionable guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate protective gear. The following table summarizes the recommended PPE for handling this compound, based on available safety information for the parent compound, Rhein.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be used for additional protection against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed frequently, especially if contaminated. |
| Body | Protective Clothing | A lab coat is standard. For procedures with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn. |
| Respiratory | Mask or Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. For handling larger quantities or in case of insufficient ventilation, a glove box is recommended.[1] |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing risk and ensuring the integrity of the experiment. The following step-by-step guide outlines the handling process from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.[2]
-
For procedures involving toxic or irritating substances, conduct the work within a glove box to prevent exposure.[1]
-
Have all necessary PPE donned correctly before handling the compound.
-
Prepare all required equipment and reagents in advance to minimize movement and potential for spills.
2. Handling the Compound:
-
Prevent the formation of dust and aerosols.
-
If weighing the solid compound, do so in a contained environment to prevent dispersal.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill and Emergency Procedures:
-
In case of skin contact, wash the affected area thoroughly with soap and water.
-
If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
For spills, isolate the area and clean up using appropriate absorbent materials. Dispose of the contaminated materials as hazardous waste.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including gloves, wipes, and disposable labware, must be considered hazardous waste.
-
Collect all contaminated waste in a clearly labeled, sealed container.
-
Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
